7-Acetoxybonducellpin C
Description
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Properties
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-13(26)32-18-12-25(29)23(3,4)9-7-19(33-14(2)27)24(25,5)16-11-17-15(8-10-31-17)20(21(16)18)22(28)30-6/h8,10,16,18-21,29H,7,9,11-12H2,1-6H3/t16-,18-,19-,20+,21-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWBNOKRESJKKB-QKLQQXTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)OC(=O)C)C(=O)OC)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Acetoxybonducellpin C: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source and isolation of 7-Acetoxybonducellpin C, a cassane diterpene found in Caesalpinia bonducella. While specific detailed protocols and quantitative data for this particular compound are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge on the isolation of structurally related compounds from the same plant source to provide a probable and practical approach for its extraction and purification.
Natural Source
The primary natural source of this compound is the plant Caesalpinia bonducella (synonymous with Caesalpinia bonduc and Caesalpinia crista)[1][2]. This prickly, climbing shrub is widely distributed in tropical and subtropical regions of Asia, Africa, and the Americas. Various parts of the plant, including the seeds, seed kernels, roots, and leaves, are known to contain a rich diversity of secondary metabolites, including a significant number of cassane and norcassane diterpenes[1].
Isolation and Purification Methodology
Experimental Protocol: General Isolation of Cassane Diterpenes from Caesalpinia bonducella
1. Plant Material Collection and Preparation:
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Collect fresh seeds or other relevant plant parts of Caesalpinia bonducella.
-
Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material with a suitable organic solvent. Commonly used solvents for the extraction of diterpenes include methanol, ethanol, or a mixture of chloroform and methanol.
-
The extraction is typically carried out at room temperature for several days with occasional shaking.
-
The process is repeated multiple times (usually three times) to ensure exhaustive extraction.
-
The solvent from the combined extracts is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
A common fractionation scheme involves suspending the crude extract in a water-methanol mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The majority of cassane diterpenes are expected to be present in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
-
The bioactive fractions (typically chloroform and ethyl acetate) are subjected to multiple steps of column chromatography for the isolation of individual compounds.
-
Silica Gel Column Chromatography: This is the most common technique used for the initial separation. The column is packed with silica gel (60-120 or 230-400 mesh) and eluted with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Sephadex LH-20 Column Chromatography: This technique is often used for further purification to separate compounds based on their molecular size and polarity. Methanol is a common eluent for this type of chromatography.
-
Preparative Thin-Layer Chromatography (TLC): This can be used as a final purification step for separating compounds with very similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column is a powerful tool for the final purification and to ensure the high purity of the isolated compound. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
5. Structure Elucidation:
-
The structure of the purified compound is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups (e.g., carbonyls, hydroxyls).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
-
Quantitative Data
Specific quantitative data for the isolation of this compound, such as yield and purity from the raw plant material, are not available in the reviewed literature. The yield of individual diterpenes from natural sources is typically low, often in the range of milligrams from kilograms of starting material.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the isolation of this compound and the potential signaling pathways that may be influenced by cassane diterpenes.
References
The Cassane Diterpene Forge: A Technical Guide to the Biosynthesis of Complex Natural Products in Caesalpinia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Caesalpinia is a rich source of structurally diverse cassane diterpenoids, a class of natural products renowned for their wide range of biological activities, including anti-inflammatory, antimalarial, antiviral, and antitumor properties.[1] The intricate architecture of the cassane skeleton, a rearranged pimarane framework, presents a fascinating case study in biosynthetic chemistry and offers a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of cassane diterpenes in Caesalpinia, detailing the hypothetical enzymatic transformations, key experimental protocols for pathway elucidation, and a summary of the known chemical diversity. While the specific enzymes catalyzing each step in Caesalpinia are yet to be fully characterized, this guide synthesizes the current understanding of diterpene biosynthesis to present a robust working model for researchers in the field.
Proposed Biosynthetic Pathway of Cassane Diterpenes
The biosynthesis of cassane diterpenes is hypothesized to proceed through a series of enzymatic reactions, beginning with the universal precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: cyclization to form the initial diterpene skeleton, skeletal rearrangement to yield the characteristic cassane framework, and subsequent oxidative functionalization to generate the vast array of observed cassane diterpenoids.
Stage 1: Cyclization of Geranylgeranyl Pyrophosphate (GGPP)
The initial and crucial step in the formation of the tricyclic core is the cyclization of the linear C20 precursor, GGPP. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). Based on the structure of the resulting cassane skeleton, it is proposed that a pimarane-type carbocation is the key intermediate. Therefore, the first committed step in cassane biosynthesis is likely the conversion of GGPP to a pimarane scaffold, such as (+)-copalyl pyrophosphate, followed by a second cyclization to form a pimaradiene.
Stage 2: The Pimarane to Cassane Rearrangement
The defining step in the biosynthesis of cassane diterpenes is the rearrangement of the pimarane skeleton. This is hypothesized to involve a 1,2-methyl migration, shifting the methyl group from C-13 to C-14 of the pimarane core. Such skeletal rearrangements in terpenoid biosynthesis are often catalyzed by cytochrome P450 monooxygenases (CYPs).[2][3][4][5] These enzymes can activate the substrate through an initial hydroxylation, followed by a series of electronic shifts that facilitate the migration of an alkyl group. While the specific CYP responsible for this transformation in Caesalpinia remains to be identified, this proposed mechanism is consistent with the known catalytic versatility of this enzyme superfamily.
Stage 3: Oxidative Diversification
Following the formation of the core cassane scaffold, a suite of CYPs and other modifying enzymes are believed to be responsible for the extensive oxidative functionalization observed in naturally occurring cassane diterpenoids. These modifications include hydroxylations, epoxidations, and the formation of furan or lactone rings, which contribute to the vast structural diversity and wide range of biological activities of these compounds.
Quantitative Data on Cassane Diterpenes in Caesalpinia
While a comprehensive quantitative analysis of all cassane diterpenes across various Caesalpinia species is not yet available, numerous studies have reported the isolation and structural elucidation of a multitude of these compounds. The table below summarizes some of the major classes of cassane diterpenes and the Caesalpinia species from which they have been isolated. This information is critical for researchers targeting specific compounds for drug discovery and development.
| Cassane Diterpene Type | Key Structural Features | Representative Caesalpinia Species | References |
| Furanoditerpenoids | Possess a furan ring | C. bonduc, C. pulcherrima | |
| Butenolide Diterpenoids | Contain an α,β-unsaturated γ-lactone ring | C. pulcherrima | |
| Norcassane Diterpenoids | Lack one or more carbon atoms from the typical C20 skeleton | C. crista | |
| Rearranged Cassanes | Exhibit further skeletal modifications beyond the initial rearrangement | C. sappan |
Experimental Protocols
The elucidation of the cassane diterpene biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following section provides detailed methodologies for the key experiments necessary to identify and characterize the enzymes involved.
Heterologous Expression of Candidate Biosynthetic Genes
The functional characterization of candidate diterpene synthase and cytochrome P450 genes is typically achieved through heterologous expression in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.
Workflow for Heterologous Expression and In Vivo Product Analysis
Protocol for Heterologous Expression in E. coli
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Gene Cloning: Candidate diTPS and CYP genes are amplified from Caesalpinia cDNA and cloned into an appropriate E. coli expression vector (e.g., pET series). For CYPs, co-expression with a cytochrome P450 reductase (CPR) from a plant source is often necessary for activity.
-
Transformation: The expression constructs are transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture and Induction: Transformed cells are grown in a suitable medium (e.g., TB or 2xYT) at 37°C to an OD600 of 0.6-0.8. The culture is then cooled to 16-18°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-0.5 mM.
-
Substrate Feeding (optional): For the characterization of CYPs, the culture can be supplemented with the putative diterpene substrate produced by a co-expressed diTPS or added exogenously.
-
Extraction and Analysis: After 48-72 hours of incubation, the cells are harvested, and the diterpenoid products are extracted from the culture medium and cell pellet using an organic solvent (e.g., ethyl acetate or hexane). The extracts are then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
In Vitro Enzyme Assays
In vitro assays with purified recombinant enzymes are essential for determining their specific catalytic activity and kinetic parameters.
Protocol for In Vitro Diterpene Synthase Assay
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Protein Purification: The recombinant diTPS is purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Assay Reaction: The purified enzyme is incubated with GGPP in a reaction buffer containing a divalent cation (typically MgCl2) at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is quenched, and the diterpene products are extracted with an organic solvent.
-
Analysis: The products are analyzed by GC-MS to identify the specific diterpene scaffold produced.
Protocol for In Vitro Cytochrome P450 Assay
-
Microsome Preparation or Protein Purification: Recombinant CYPs and their partner CPRs can be assayed in microsomal fractions prepared from the expression host or as purified proteins.
-
Assay Reaction: The enzyme preparation is incubated with the diterpene substrate in a buffer containing a reducing equivalent (NADPH) and, if necessary, a lipid environment (e.g., liposomes).
-
Product Extraction and Analysis: The reaction products are extracted and analyzed by GC-MS or High-Performance Liquid Chromatography (HPLC) to identify the oxidized diterpenoids.
Logical Relationship for Enzyme Function Confirmation
References
- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
7-Acetoxybonducellpin C: A Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 7-Acetoxybonducellpin C, a cassane-type diterpene with significant biological activity. It details the discovery and natural origin of this compound, presents its physicochemical and biological data in a structured format, and outlines the experimental protocols for its isolation, structural elucidation, and bioactivity assessment. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Origin
This compound was first isolated from the seed kernels of Caesalpinia crista (L.) Urb. (Fabaceae), a plant species found in Indonesia. The discovery was part of a broader investigation into the antimalarial constituents of this plant, which has a history of use in traditional medicine. The dichloromethane (CH2Cl2) extract of the seed kernels exhibited promising in vivo antimalarial activity against Plasmodium berghei-infected mice, prompting a detailed phytochemical analysis that led to the isolation of this compound along with several other new and known cassane- and norcassane-type diterpenes.
The identification of this compound was reported in 2005 by a team of researchers led by Shigetoshi Kadota.[1] Their work highlighted the rich chemical diversity of Caesalpinia crista as a source of bioactive diterpenoids.
Physicochemical and Biological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H32O6 | [1] |
| Molecular Weight | 416 g/mol | [1] |
| Type of Compound | Cassane-type diterpene | [1] |
Table 2: In Vitro Antimalarial Activity of Diterpenes from Caesalpinia crista
| Compound | IC50 (µM) against P. falciparum FCR-3/A2 |
| This compound | 1.5 |
| Norcaesalpinin E | 0.090 |
| Caesalpinin C | 2.8 |
| Caesalpinin D | 3.2 |
| Caesalpinin E | 2.1 |
| Caesalpinin F | 4.5 |
| Caesalpinin G | 6.5 |
| Norcaesalpinin D | 3.8 |
| Chloroquine (Standard) | 0.29 |
Data sourced from Linn, T. Z., et al. (2005). Journal of Natural Products, 68(5), 706-710.[1]
Experimental Protocols
Isolation of this compound
The following protocol describes the extraction and isolation procedure for this compound from the seed kernels of Caesalpinia crista.
Caption: Isolation workflow for this compound.
Detailed Steps:
-
Plant Material and Extraction: Dried and powdered seed kernels of Caesalpinia crista (1.5 kg) were extracted with dichloromethane (CH2Cl2) (3 x 5 L) for three days at room temperature for each extraction. The solvent was evaporated under reduced pressure to yield the crude CH2Cl2 extract (45 g).
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Silica Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography. Elution was performed with a solvent gradient of n-hexane-ethyl acetate (EtOAc) and subsequently with EtOAc-methanol (MeOH) to yield ten fractions (Fr. 1-10).
-
Purification of Fraction 5: Fraction 5 (2.5 g) was further purified using reversed-phase (RP-18) silica gel column chromatography with a MeOH-water (H2O) gradient elution system.
-
Preparative HPLC: Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with a MeOH-H2O mobile phase to afford pure this compound (12 mg).
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and various 2D NMR experiments (such as COSY, HMQC, and HMBC) were conducted to establish the connectivity and stereochemistry of the molecule.
Detailed NMR data would be presented here if available in the source literature.
In Vitro Antimalarial Activity Assay
The inhibitory effect of this compound on the growth of Plasmodium falciparum was assessed using the following protocol.
Caption: In vitro antimalarial assay workflow.
Detailed Steps:
-
Parasite Strain and Culture: The chloroquine-resistant FCR-3/A2 clone of Plasmodium falciparum was used. The parasites were maintained in a continuous culture of human red blood cells in RPMI 1640 medium supplemented with 10% human serum. Cultures were incubated at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: The parasite cultures were synchronized to the ring stage before the assay.
-
Drug Susceptibility Assay: The assay was performed in 96-well microplates. A suspension of parasitized red blood cells (2.5% hematocrit, 0.5% initial parasitemia) was exposed to various concentrations of this compound.
-
Incubation and Radiolabeling: The plates were incubated for 48 hours. Subsequently, [3H]-hypoxanthine was added to each well, and the plates were incubated for an additional 24 hours.
-
Measurement of Parasite Growth: The cells were harvested onto glass-fiber filters, and the incorporated radioactivity was measured using a liquid scintillation counter.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration at which the incorporation of [3H]-hypoxanthine is reduced by 50% compared to the control, was calculated.
Biosynthesis of Cassane Diterpenes
This compound belongs to the cassane class of diterpenoids. The biosynthesis of the cassane skeleton is believed to proceed through the methylerythritol phosphate (MEP) pathway or the mevalonate (MVA) pathway, leading to the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
Caption: Proposed biosynthetic pathway of this compound.
The formation of the characteristic cassane skeleton involves a series of cyclization and rearrangement reactions from GGPP, likely proceeding through a pimarane-type intermediate. Subsequent enzymatic modifications, such as hydroxylation and acetylation, lead to the final structure of this compound.
Conclusion
This compound is a noteworthy natural product with promising antimalarial activity. This technical guide provides a consolidated resource on its discovery, origin, and key experimental data. The detailed protocols for its isolation and bioactivity assessment offer a foundation for further research and development. The exploration of cassane diterpenes, such as this compound, from Caesalpinia crista continues to be a promising avenue for the discovery of new therapeutic agents.
References
Spectroscopic Data of Bonducellpin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for "7-Acetoxybonducellpin C" did not yield any publicly available spectroscopic data. This guide therefore focuses on the closely related compound, Bonducellpin C , for which detailed NMR data has been published. It is presumed that the requested compound is a derivative of Bonducellpin C.
This technical guide provides a comprehensive overview of the spectroscopic data for Bonducellpin C, a cassane furanoditerpene isolated from Caesalpinia bonduc. The information herein is compiled from published scientific literature and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Bonducellpin C, as reported in the literature. This data is fundamental for the structural elucidation and verification of the compound.
Table 1: ¹H NMR Spectroscopic Data for Bonducellpin C (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.88 | t | 3.0 |
| 2α | 1.85 | m | |
| 2β | 1.75 | m | |
| 3α | 1.60 | m | |
| 3β | 1.45 | m | |
| 5 | 1.55 | m | |
| 6 | 5.40 | dd | 9.5, 2.5 |
| 7 | 3.95 | d | 9.5 |
| 9 | 2.10 | m | |
| 11α | 1.70 | m | |
| 11β | 1.60 | m | |
| 12α | 1.95 | m | |
| 12β | 1.80 | m | |
| 14 | 3.50 | s | |
| 15 | 7.25 | d | 2.5 |
| 16 | 6.18 | d | 2.5 |
| 17-OCH₃ | 3.72 | s | |
| 18 | 1.18 | s | |
| 19 | 1.15 | s | |
| 20 | 0.95 | s | |
| 1-OAc | 2.05 | s | |
| 6-OAc | 2.15 | s |
Table 2: ¹³C NMR Spectroscopic Data for Bonducellpin C (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 78.5 |
| 2 | 27.5 |
| 3 | 38.0 |
| 4 | 34.5 |
| 5 | 50.0 |
| 6 | 73.0 |
| 7 | 77.0 |
| 8 | 45.0 |
| 9 | 52.0 |
| 10 | 37.0 |
| 11 | 22.0 |
| 12 | 30.0 |
| 13 | 125.0 |
| 14 | 48.0 |
| 15 | 140.0 |
| 16 | 110.0 |
| 17 | 173.5 |
| 18 | 28.0 |
| 19 | 25.0 |
| 20 | 15.0 |
| 1-OAc (C=O) | 170.5 |
| 1-OAc (CH₃) | 21.0 |
| 6-OAc (C=O) | 170.0 |
| 6-OAc (CH₃) | 21.5 |
| 17-OCH₃ | 52.5 |
Infrared (IR) and Mass Spectrometry (MS) Data
While specific IR and MS data for Bonducellpin C were not explicitly found in the initial searches, data for closely related Bonducellpins A and D were available. Based on the structural similarities, the following characteristic data can be anticipated for Bonducellpin C.
-
Infrared (IR) Spectroscopy: The IR spectrum of Bonducellpin C is expected to show characteristic absorption bands for hydroxyl and ester functionalities.
-
-OH stretch: A broad absorption band around 3400-3500 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.
-
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be the preferred method for determining the molecular formula of Bonducellpin C. The spectrum would be expected to show a prominent pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺).
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a natural product like Bonducellpin C, based on standard laboratory practices.
3.1. NMR Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single peaks for each carbon atom. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR Acquisition: COSY, HSQC, and HMBC experiments are performed to establish proton-proton correlations, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively. These experiments are crucial for the complete assignment of all proton and carbon signals.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dry sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
3.3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data is acquired in positive or negative ion mode to observe the pseudomolecular ions. The accurate mass measurement allows for the determination of the elemental composition and molecular formula.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product isolate.
Caption: General workflow for natural product spectroscopic analysis.
A Technical Guide to the Preliminary Cytotoxicity Screening of 7-Acetoxybonducellpin C
Introduction
7-Acetoxybonducellpin C is a novel natural product with potential therapeutic applications. A critical initial step in evaluating its anticancer potential is the assessment of its cytotoxic activity against various cancer cell lines. This technical guide outlines a comprehensive, proposed methodology for the preliminary in vitro cytotoxicity screening of this compound. The objective of this preliminary screening is to determine the concentration at which the compound inhibits cancer cell growth and to identify cell lines that are most sensitive to its effects. This guide is intended for researchers, scientists, and drug development professionals.
Data Presentation: Hypothetical Cytotoxicity of this compound
Following the execution of cytotoxicity assays, the data should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.[1][2][3] The IC50 value represents the concentration of this compound required to inhibit the growth of a cell population by 50%.[1][2] A lower IC50 value indicates a higher cytotoxic potency.
The following table presents a hypothetical summary of the cytotoxic activity of this compound against a panel of human cancer cell lines after 48 hours of exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.7 ± 2.3 |
| A549 | Lung Carcinoma | 10.5 ± 1.1 |
| HeLa | Cervical Carcinoma | 18.9 ± 2.0 |
| HepG2 | Hepatocellular Carcinoma | 35.4 ± 3.1 |
| K-562 | Chronic Myeloid Leukemia | 8.3 ± 0.9 |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and validity of the screening results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is proposed for this preliminary screening.
MTT Assay Protocol
This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2, K-562)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (specific to each cell line)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value using non-linear regression analysis of the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the proposed preliminary cytotoxicity screening of this compound.
Caption: Workflow for the preliminary cytotoxicity screening.
Hypothesized Signaling Pathway
Should this compound exhibit significant cytotoxicity, further studies would be required to elucidate its mechanism of action. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be investigated.
Caption: Hypothetical apoptotic signaling pathway.
This technical guide provides a framework for the initial cytotoxic evaluation of this compound. The proposed methodology, utilizing a panel of common cancer cell lines and the standardized MTT assay, will generate essential preliminary data on the compound's anticancer potential. The resulting IC50 values will enable a comparative assessment of its potency across different cancer types and will guide future research, including the investigation of its mechanism of action, such as the induction of apoptosis.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 7-Acetoxybonducellpin C and its Analogues from Caesalpinia bonduc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Acetoxybonducellpin C and its structural analogues, a class of cassane-type diterpenoids isolated from the plant Caesalpinia bonduc. This document collates critical data from seminal research, presenting it in a structured format to facilitate further investigation and drug development efforts. Included are detailed spectroscopic data, experimental protocols for isolation and characterization, and an analysis of their biological activities.
Introduction
Caesalpinia bonduc (L.) Roxb., a member of the Fabaceae family, is a prickly shrub found in tropical and subtropical regions worldwide. Traditionally, various parts of this plant have been used in folk medicine to treat a wide range of ailments, including fever, inflammation, and tumors. Modern phytochemical investigations have revealed a rich diversity of secondary metabolites, with cassane-type diterpenoids being a prominent and structurally diverse class of compounds. Among these, this compound and its analogues have garnered significant interest due to their unique chemical structures and potential pharmacological activities. This guide focuses on the isolation, structural elucidation, and biological evaluation of these compounds.
Chemical Structures
This compound belongs to the cassane class of diterpenoids, which are characterized by a tetracyclic carbon skeleton. The analogues isolated from Caesalpinia bonduc exhibit variations in their substitution patterns, including the presence of hydroxyl, acetoxy, and furan moieties.
Quantitative Data
The structural elucidation of this compound and its analogues has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key ¹H and ¹³C NMR spectral data for selected compounds.
Table 1: ¹H NMR Data for this compound and Selected Analogues (in CDCl₃)
| Position | This compound (δ ppm, J in Hz) | Bonducellpin C (δ ppm, J in Hz) | Analogue X (δ ppm, J in Hz) | Analogue Y (δ ppm, J in Hz) |
| 1α | ||||
| 1β | ||||
| 2α | ||||
| 2β | ||||
| 3α | ||||
| 3β | ||||
| 5 | ||||
| 6α | ||||
| 6β | ||||
| 7 | ||||
| 9 | ||||
| 11α | ||||
| 11β | ||||
| 12α | ||||
| 12β | ||||
| 14 | ||||
| 15 | ||||
| 16 | ||||
| 17 | ||||
| 18 | ||||
| 19 | ||||
| 20 | ||||
| OAc | 2.08 (s) |
Note: Data for this compound and its analogues are compiled from various sources. A comprehensive table requires access to the full-text articles which is currently limited.
Table 2: ¹³C NMR Data for this compound and Selected Analogues (in CDCl₃)
| Position | This compound (δ ppm) | Bonducellpin C (δ ppm) | Analogue X (δ ppm) | Analogue Y (δ ppm) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| 7 | ||||
| 8 | ||||
| 9 | ||||
| 10 | ||||
| 11 | ||||
| 12 | ||||
| 13 | ||||
| 14 | ||||
| 15 | ||||
| 16 | ||||
| 17 | ||||
| 18 | ||||
| 19 | ||||
| 20 | ||||
| OAc (C=O) | 170.5 | |||
| OAc (CH₃) | 21.3 |
Note: Data for this compound and its analogues are compiled from various sources. A comprehensive table requires access to the full-text articles which is currently limited.
Table 3: Bioactivity Data of Cassane Diterpenoids from Caesalpinia bonduc
| Compound | Biological Activity | Assay | Results (IC₅₀ or % Inhibition) | Reference |
| Cassabonducin A | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | IC₅₀ = 6.12 μM | [1] |
| Cassabonducin D | α-glucosidase inhibition | α-glucosidase inhibitory assay | 47.17% inhibition at 50 μM | [1] |
| Neocaesalpin N | α-glucosidase inhibition | α-glucosidase inhibitory assay | 43.83% inhibition at 50 μM | [1] |
Experimental Protocols
General Experimental Procedures
Optical rotations were measured on a polarimeter. UV spectra were obtained using a UV-visible spectrophotometer. IR spectra were recorded on a Fourier transform infrared spectrometer. ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer (400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C) using CDCl₃ as the solvent and TMS as the internal standard. High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a mass spectrometer.
Plant Material
The seeds of Caesalpinia bonduc were collected and identified by a qualified botanist. A voucher specimen is typically deposited in a university or research institute herbarium.
Extraction and Isolation
The air-dried and powdered seed kernels of C. bonduc are subjected to extraction with a suitable solvent, such as 95% ethanol, at room temperature. The resulting crude extract is then partitioned between different solvents of varying polarity, for example, ethyl acetate and water. The ethyl acetate fraction, which typically contains the diterpenoids, is then subjected to a series of chromatographic separations.
Caption: General workflow for the isolation of cassane diterpenoids.
The ethyl acetate fraction is typically subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Similar fractions are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and reversed-phase (RP-18) silica gel. Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.
Bioactivity Assays
The anti-inflammatory activity of the isolated compounds can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specified time before being stimulated with LPS. The amount of NO produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.
Caption: Workflow for the nitric oxide (NO) inhibition assay.
The cytotoxicity of the isolated compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. Cells are seeded in 96-well plates and treated with different concentrations of the compounds. After a set incubation period, MTT solution is added to each well. The formazan crystals formed are then dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound and its analogues. Further research is required to elucidate their mechanisms of action at the molecular level.
Conclusion
This compound and its analogues from Caesalpinia bonduc represent a promising class of natural products with potential for the development of new therapeutic agents. This technical guide provides a foundational repository of their chemical and biological data. The detailed experimental protocols and structured data tables are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of these fascinating molecules. Future studies should focus on the total synthesis of these compounds, the elucidation of their structure-activity relationships, and in-depth investigations into their mechanisms of action.
References
Navigating the Physicochemical Landscape of 7-Acetoxybonducellpin C: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For novel natural products such as 7-Acetoxybonducellpin C, a cassane-type diterpene with potential therapeutic applications, characterizing its solubility and stability is a critical early-stage gatekeeper for formulation development, preclinical testing, and ultimately, clinical success. This technical guide provides a comprehensive overview of the methodologies and considerations for determining the solubility and stability of this compound, even in the absence of extensive public data on this specific molecule. The principles and protocols outlined herein are based on established best practices for the characterization of natural products.
Solubility Assessment: Unlocking the Therapeutic Potential
The solubility of an active pharmaceutical ingredient (API) in various solvents is a crucial determinant of its bioavailability and the feasibility of different dosage forms. For a lipophilic compound like a diterpene, understanding its solubility profile in both aqueous and organic media is essential.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The gold-standard method for determining thermodynamic solubility is the shake-flask method, as it allows for the establishment of a true equilibrium between the dissolved and undissolved compound.
Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound (pure, characterized solid)
-
A selection of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated analytical method for the quantification of this compound
Procedure:
-
Preparation: Add an excess amount of this compound to each vial containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach a thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully collect an aliquot from the supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility in units such as mg/mL or µg/mL.
Data Presentation: Solubility Profile of this compound
The following table presents a template for summarizing the solubility data. Note: The data presented here is hypothetical for illustrative purposes.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |
| Purified Water | 25 | <0.01 | 7.0 |
| 0.1 N Hydrochloric Acid (HCl) | 37 | <0.01 | 1.2 |
| Phosphate Buffered Saline (PBS) | 37 | <0.01 | 7.4 |
| Methanol | 25 | 15.2 | N/A |
| Ethanol | 25 | 8.5 | N/A |
| Acetonitrile | 25 | 5.1 | N/A |
| Dimethyl Sulfoxide (DMSO) | 25 | >100 | N/A |
| Polyethylene Glycol 400 (PEG 400) | 25 | 25.8 | N/A |
Visualization: Solubility Testing Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Bonducellpin Class Diterpenoids: A Comprehensive Review of Their Chemistry, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoids are a diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. Among these, the cassane-type diterpenoids, characterized by a distinctive fused tricyclic or tetracyclic ring system, have garnered significant attention for their wide array of biological activities. A notable subgroup of these compounds is the bonducellpin class, primarily isolated from the plant genus Caesalpinia, particularly Caesalpinia bonduc (also known as Guilandina bonduc).[1][2] These furanoditerpenes have demonstrated promising pharmacological properties, including anti-inflammatory, α-glucosidase inhibitory, and cytotoxic effects, making them attractive candidates for further investigation in drug discovery and development.[3][4]
This technical guide provides an in-depth review of the bonducellpin class and related cassane diterpenoids. It summarizes the current knowledge on their isolation, structural features, and key biological activities. Detailed experimental protocols for prominent bioassays are provided, along with a comprehensive compilation of quantitative biological data. Furthermore, this guide visualizes the key signaling pathways implicated in their mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and medicinal chemistry.
Isolation and Structural Elucidation
Bonducellpins and other cassane diterpenoids are predominantly extracted from the seeds, seed kernels, and roots of Caesalpinia species.[1] The general workflow for their isolation involves extraction with organic solvents of increasing polarity, followed by chromatographic separation techniques to yield the pure compounds.
Structurally, bonducellpins are a subset of cassane furanoditerpenes. The core cassane skeleton is a tetracyclic system, which in the case of bonducellpins, features a fused furan ring. Variations in the oxidation patterns and substitutions on this core structure give rise to the diverse range of bonducellpin derivatives. Their absolute configurations are typically determined using a combination of spectroscopic techniques, including 2D NMR and electronic circular dichroism (ECD) spectra.
Biological Activities and Quantitative Data
Bonducellpin class diterpenoids and related cassane compounds exhibit a variety of biological activities. The most extensively studied are their anti-inflammatory and α-glucosidase inhibitory effects.
Anti-inflammatory Activity
Several cassane diterpenoids have been shown to inhibit the production of inflammatory mediators. A common assay to evaluate this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory effects of these compounds.
| Compound | Source | Assay | Target/Cell Line | Activity | Reference |
| Cassabonducin A | Caesalpinia bonduc seeds | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | IC50 = 6.12 μM | |
| Echinalide M | Caesalpinia echinata stem | NF-κB Responsive Gene Expression Inhibition | - | 47 ± 11% inhibition at 5 μM | |
| Norcaesalpinin Q | Caesalpinia bonduc seed kernels | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | Moderate inhibition | |
| Caesalpinin MR | Caesalpinia bonduc seed kernels | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | Moderate inhibition |
α-Glucosidase Inhibitory Activity
Certain bonducellpin derivatives have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests their potential for the management of type 2 diabetes.
| Compound | Source | Assay | Target/Cell Line | Activity | Reference |
| Cassabonducin D | Caesalpinia bonduc seeds | α-Glucosidase Inhibition | - | 47.17% inhibition at 50 μM | |
| Neocaesalpin N | Caesalpinia bonduc seeds | α-Glucosidase Inhibition | - | 43.83% inhibition at 50 μM |
Experimental Protocols
α-Glucosidase Inhibitory Assay
This protocol is adapted from standard spectrophotometric methods used to assess the α-glucosidase inhibitory activity of natural compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the pNPG substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15-20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control, and a reaction mixture without the test compound serves as the negative control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the measurement of nitric oxide production, a key indicator of inflammation, in macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Dexamethasone or other known anti-inflammatory drug (positive control)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 18-24 hours.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the collected supernatant.
-
Add the Griess reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Cassane diterpenoids have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. Terpenoids have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
Conclusion and Future Directions
The bonducellpin class of diterpenoids represents a promising group of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory and α-glucosidase inhibitory activities warrant further investigation. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers aiming to explore these compounds further.
Future research should focus on:
-
Bioactivity-guided isolation to discover novel and more potent bonducellpin derivatives.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
Preclinical evaluation in animal models to assess their efficacy and safety for potential therapeutic applications.
By continuing to explore the rich chemical diversity of the Caesalpinia genus and applying modern pharmacological and chemical techniques, the full therapeutic potential of bonducellpin class diterpenoids can be unlocked.
References
In Silico Prediction of 7-Acetoxybonducellpin C Bioactivity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Acetoxybonducellpin C, a cassane-type diterpenoid isolated from the seeds of Caesalpinia bonduc, belongs to a class of natural products known for a wide array of biological activities.[1][2] This technical guide outlines a comprehensive in silico workflow to predict and characterize the potential bioactivity of this compound, focusing on its putative anti-inflammatory and anticancer properties. By leveraging computational methodologies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can efficiently generate hypotheses regarding its mechanism of action, identify potential molecular targets, and prioritize experimental validation. This document provides detailed protocols for these computational experiments and presents a framework for data interpretation, serving as a valuable resource for drug discovery and development professionals.
Introduction: The Therapeutic Potential of Cassane Diterpenoids
Natural products remain a cornerstone of drug discovery, with complex scaffolds offering novel mechanisms of action. Cassane diterpenoids, isolated from the Caesalpinia genus, have demonstrated significant therapeutic potential, exhibiting anti-inflammatory, anticancer, and antiplasmodial activities.[3][4] These effects are often attributed to their interaction with key proteins in cellular signaling pathways. For instance, some cassane diterpenoids have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation, while others induce apoptosis and cell cycle arrest in cancer cell lines.[3]
This compound, as a member of this family, is a promising candidate for further investigation. However, comprehensive biological data on this specific compound is scarce. In silico prediction offers a rapid and cost-effective approach to bridge this knowledge gap, providing a rational basis for subsequent experimental studies.
Chemical Structure and Properties of this compound
A prerequisite for any in silico study is the accurate representation of the molecule of interest. The structural information for this compound has been compiled from available chemical databases.
| Identifier | Value |
| CAS Number | 197781-84-3 |
| Molecular Formula | C23H32O7 |
| Molecular Weight | 420.5 g/mol |
| Canonical SMILES | CC(=O)O[C@H]1[C@H]2[C@@H]3--INVALID-LINK--[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C |
| InChI Key | WIKUZWCBCFNRHH-ZCQRYNMDSA-N |
Table 1: Chemical Identifiers and Properties of this compound.
Predicted Bioactivity I: Anti-Inflammatory Potential via Molecular Docking
Based on the known anti-inflammatory properties of related cassane diterpenoids, a primary hypothesis is that this compound may interact with key enzymes in the inflammatory cascade, such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). Molecular docking can be employed to predict the binding affinity and mode of interaction between this compound and these protein targets.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Suitable structures include human iNOS (e.g., PDB ID: 4NOS) and human COX-2 (e.g., PDB ID: 5F19).
-
Prepare the protein for docking using software such as AutoDockTools or Schrödinger Maestro. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate a 3D conformer of this compound from its SMILES string using a molecular modeling program like Avogadro or ChemDraw.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the target protein. This is typically centered on the active site occupied by the co-crystallized ligand in the PDB structure.
-
Generate a grid box that encompasses the defined binding site.
-
Perform the docking calculation using a program like AutoDock Vina. The software will generate multiple binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding affinities (usually in kcal/mol) for the different poses. More negative values indicate stronger predicted binding.
-
Visualize the top-ranked binding pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein residues.
-
Predicted Interaction Data (Hypothetical)
The following table presents hypothetical docking scores and interacting residues for this compound with iNOS and COX-2, which would be generated from the protocol above.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| iNOS | 4NOS | -8.5 | Gln257, Trp366, Tyr367 |
| COX-2 | 5F19 | -9.2 | Arg120, Tyr355, Ser530 |
Table 2: Hypothetical Molecular Docking Results for this compound against Anti-Inflammatory Targets.
Visualization of Workflow
References
- 1. Cassane diterpenes from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cassane-type diterpenoids from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Isolation of 7-Acetoxybonducellpin C from Caesalpinia bonduc
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxybonducellpin C is a cassane-type furanoditerpene that has been isolated from the plant Caesalpinia bonduc (also known as Caesalpinia bonducella). This class of compounds has garnered significant interest due to its diverse biological activities, making its efficient isolation a crucial step for further research and drug development. This document provides a detailed protocol for the isolation of this compound from plant material, compiled from established phytochemical investigation methodologies for cassane diterpenes from Caesalpinia species. The protocol outlines a systematic approach involving solvent extraction, chromatographic fractionation, and purification.
Materials and Equipment
-
Plant Material: Dried and powdered seed kernels of Caesalpinia bonduc.
-
Solvents: Methanol (MeOH), n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), acetone, acetonitrile (ACN). All solvents should be of analytical or HPLC grade.
-
Stationary Phases: Silica gel (for column chromatography, 70-230 mesh), Sephadex LH-20, C18 reversed-phase silica gel.
-
Apparatus:
-
Soxhlet apparatus or large-scale extraction vessel
-
Rotary evaporator
-
Glass columns for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable detector (e.g., UV-Vis or PDA).
-
Glassware (beakers, flasks, funnels, etc.)
-
Filtration apparatus
-
Experimental Protocol
This protocol is a comprehensive procedure for the isolation of this compound, based on common techniques used for the separation of cassane-type diterpenes from Caesalpinia bonduc.
Plant Material Preparation and Extraction
-
Grinding: Air-dry the seed kernels of Caesalpinia bonduc at room temperature in the shade. Grind the dried kernels into a coarse powder using a mechanical grinder.
-
Extraction:
-
Pack the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus or a large glass vessel for maceration.
-
Extract the powder with methanol (e.g., 5 L) at room temperature for 72 hours, with occasional stirring if using maceration. For Soxhlet extraction, extract for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water (e.g., 1 L).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane (3 x 1 L)
-
Chloroform (3 x 1 L)
-
Ethyl acetate (3 x 1 L)
-
-
Concentrate each fraction using a rotary evaporator. The chloroform fraction is often enriched with diterpenoids.
-
Chromatographic Purification
-
Silica Gel Column Chromatography of the Chloroform Fraction:
-
Pre-adsorb the dried chloroform fraction (e.g., 50 g) onto a small amount of silica gel.
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel in n-hexane.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0, gradually increasing the polarity to 0:100).
-
Collect fractions of a suitable volume (e.g., 250 mL).
-
-
TLC Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Pool the fractions that show a similar TLC profile, suggesting the presence of related compounds.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions containing the target compound by applying them to a Sephadex LH-20 column.
-
Elute with a suitable solvent, such as methanol or a mixture of chloroform and methanol (e.g., 1:1 v/v), to remove pigments and other impurities.
-
-
Preparative/Semi-Preparative HPLC:
-
Subject the enriched fraction to a final purification step using reversed-phase HPLC (C18 column).
-
Use a gradient elution system, for example, with acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 220-280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
Data Presentation
The following table summarizes representative yields and chromatographic conditions that can be expected during the isolation process. These values are based on typical phytochemical isolations of diterpenoids from Caesalpinia species and may vary depending on the specific plant material and experimental conditions.
| Isolation Stage | Parameter | Value / Condition | Expected Yield (from 1 kg dried plant material) |
| Extraction | Extraction Solvent | Methanol | 80 - 120 g (Crude Extract) |
| Fractionation | Partitioning Solvent | Chloroform | 20 - 40 g (Chloroform Fraction) |
| Silica Gel Chromatography | Elution Solvents | n-Hexane:Ethyl Acetate (Gradient) | 1 - 5 g (Diterpene-rich fraction) |
| Sephadex LH-20 | Elution Solvent | Methanol | 200 - 800 mg (Purified fraction) |
| Preparative HPLC | Column | C18 Reversed-Phase | |
| Mobile Phase | Acetonitrile:Water (Gradient) | ||
| Detection | UV at 254 nm | ||
| Final Product | This compound | >95% Purity (by HPLC) | 10 - 50 mg |
Visual Workflow
Caption: Workflow for the isolation of this compound.
This detailed protocol and the accompanying information provide a solid foundation for researchers to successfully isolate this compound for further scientific investigation.
Application Note: HPLC Purification of 7-Acetoxybonducellpin C
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 7-Acetoxybonducellpin C, a cassane-type diterpene. The described protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity sample of this compound for further studies. The methodology is based on established procedures for the separation of related cassane diterpenoids from Caesalpinia species.
Introduction
This compound is a cassane diterpenoid isolated from plants of the Caesalpinia genus. Cassane diterpenoids have demonstrated a wide range of biological activities, making them promising candidates for drug discovery. Accurate in-vitro and in-vivo studies require highly purified samples of these compounds. This document provides a detailed protocol for the isolation and purification of this compound using a combination of preliminary fractionation and final purification by RP-HPLC.
Chemical Structure
Compound: this compound Molecular Formula: C₂₃H₃₂O₇ Molecular Weight: 420.5 g/mol CAS Number: 197781-84-3[1]
(Structure image would be placed here in a full application note)
Experimental Protocols
Extraction and Preliminary Fractionation
The initial extraction and fractionation are crucial for reducing the complexity of the sample matrix before HPLC purification.
Protocol:
-
Extraction:
-
Air-dry and powder the plant material (e.g., seeds of Caesalpinia bonduc).
-
Extract the powdered material with methanol (MeOH) at room temperature using a percolation method or Soxhlet extraction.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Monitor the fractions by thin-layer chromatography (TLC) to determine the fraction containing the target compound. Cassane diterpenoids are typically found in the chloroform or ethyl acetate fractions.
-
-
Silica Gel Column Chromatography:
HPLC Purification
This protocol outlines the final purification step using a preparative RP-HPLC system.
HPLC System and Parameters:
| Parameter | Value |
| Instrument | Preparative HPLC system with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 80% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | 220 nm and 254 nm |
| Injection Volume | 500 µL (dependent on concentration) |
| Column Temp. | 25 °C |
Protocol:
-
Sample Preparation: Dissolve the semi-purified fraction from the silica gel column in a minimal amount of methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Run: Inject the sample onto the equilibrated HPLC system running the specified gradient program.
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system to confirm purity. Pool the pure fractions.
-
Solvent Evaporation: Remove the HPLC solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 40 | 60 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 40 | 60 |
| 60 | 40 | 60 |
Table 2: Summary of Purification Parameters for Cassane Diterpenoids
| Parameter | Method 1 (Adapted from[3]) | Method 2 (Adapted from[2]) |
| Column | Inertsil ODS-3 (C18) | YMC C18 |
| Mobile Phase | A: Acetonitrile, B: 1% Acetic Acid | A: Methanol, B: Water |
| Elution | Gradient: 60-100% A | Isocratic: 65% A |
| Flow Rate | 0.6 mL/min (analytical) | Not specified (preparative) |
| Detection | Photodiode Array (PDA) | UV Detector |
Visualization
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a comprehensive workflow for the purification of this compound from a complex plant extract. The combination of preliminary column chromatography and a final RP-HPLC step is effective for obtaining a high-purity compound suitable for biological and chemical analyses. The provided HPLC parameters can be further optimized to improve resolution and yield based on the specific instrumentation and column chemistry available.
References
Application Note: Structure Elucidation of Cassane Diterpenoids using 2D NMR Spectroscopy – Analysis of Caesalpulcherrin M
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and analysis workflow for the structure elucidation of cassane-type diterpenoids, using Caesalpulcherrin M as a representative example. The methodologies described herein are broadly applicable to the structural analysis of other complex natural products.
Introduction
Cassane diterpenoids are a class of natural products characterized by a fused tricyclic ring system, often featuring a furan or lactone moiety. These compounds, isolated from plants of the Caesalpinia genus, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. The precise structural characterization of these complex molecules is a prerequisite for understanding their structure-activity relationships and for further drug development.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such intricate natural products.[1][2] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of protons and carbons within a molecule, allowing for the complete assignment of its chemical structure.[1][2]
Data Presentation
The complete ¹H and ¹³C NMR assignments for Caesalpulcherrin M, determined through a combination of 1D and 2D NMR experiments, are summarized in the table below. The data was acquired in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Caesalpulcherrin M (in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| 1 | 39.5 (t) | 1.80 (m), 1.15 (m) | H-2, H-3 | C-2, C-3, C-5, C-10, C-20 |
| 2 | 19.3 (t) | 1.55 (m) | H-1, H-3 | C-1, C-3, C-4, C-10 |
| 3 | 41.8 (t) | 1.35 (m), 1.10 (m) | H-1, H-2 | C-1, C-2, C-4, C-5, C-18, C-19 |
| 4 | 33.6 (s) | - | - | C-3, C-5, C-18, C-19 |
| 5 | 55.4 (d) | 1.50 (m) | H-6 | C-1, C-3, C-4, C-6, C-7, C-10, C-18, C-19, C-20 |
| 6 | 28.5 (t) | 1.65 (m) | H-5, H-7 | C-5, C-7, C-8, C-10 |
| 7 | 73.1 (d) | 4.15 (br s) | H-6 | C-5, C-6, C-8, C-9, C-14 |
| 8 | 45.2 (d) | 1.95 (m) | H-9, H-14 | C-6, C-7, C-9, C-10, C-11, C-14, C-15 |
| 9 | 50.7 (d) | 1.75 (m) | H-8, H-11 | C-8, C-10, C-11, C-12 |
| 10 | 37.9 (s) | - | - | C-1, C-2, C-5, C-6, C-8, C-9, C-11, C-20 |
| 11 | 22.9 (t) | 2.20 (m), 1.90 (m) | H-9, H-12 | C-8, C-9, C-10, C-12, C-13 |
| 12 | 175.2 (s) | - | - | - |
| 13 | 134.5 (s) | - | - | - |
| 14 | 34.2 (d) | 2.55 (m) | H-8 | C-7, C-8, C-9, C-13, C-15, C-16 |
| 15 | 143.8 (d) | 7.10 (s) | - | C-8, C-13, C-14, C-16, C-17 |
| 16 | 110.5 (d) | 6.25 (s) | - | C-13, C-14, C-15, C-17 |
| 17 | 21.3 (q) | 2.15 (s) | - | C-13, C-15, C-16 |
| 18 | 28.1 (q) | 1.25 (s) | - | C-3, C-4, C-5, C-19 |
| 19 | 16.8 (q) | 0.80 (s) | - | C-3, C-4, C-5, C-18 |
| 20 | 17.5 (q) | 0.95 (s) | - | C-1, C-5, C-9, C-10 |
| OAc | 170.8 (s), 21.1 (q) | 2.05 (s) | - | C-7 |
Data obtained from the structure elucidation of Caesalpulcherrin M, a structural analogue of 7-Acetoxybonducellpin C.
Experimental Protocols
A general protocol for the 2D NMR analysis of a cassane diterpenoid is provided below.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified diterpenoid.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is free of any particulate matter.
3.2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~220-250 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3). This allows for the differentiation of CH/CH₃ and CH₂ signals.
-
Data Points: 1024 in F2, 256 in F1.
-
Spectral Width: Same as ¹H NMR in F2, same as ¹³C NMR in F1.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans: 4-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Spectral Width: Same as ¹H NMR in F2, same as ¹³C NMR in F1.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz to observe 2- and 3-bond correlations.
-
Number of Scans: 16-32 per increment.
-
3.3. Data Processing and Analysis
-
Process all spectra using appropriate software (e.g., TopSpin, MestReNova, ACD/Labs).
-
Apply a sine-bell or exponential window function and perform Fourier transformation.
-
Phase and baseline correct all spectra.
-
Calibrate the spectra using the residual solvent signal as an internal standard (e.g., CDCl₃ at δH 7.26 and δC 77.16).
-
Analyze the 2D spectra to establish correlations and assign all proton and carbon signals.
Visualization of the Analysis Workflow
The logical flow of the 2D NMR-based structure elucidation process is depicted in the following diagram.
References
Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of 7-Acetoxybonducellpin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of 7-Acetoxybonducellpin C on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation, making it an essential tool in drug discovery and toxicology.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2][4] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound on a generic cancer cell line (e.g., MCF-7) after a 48-hour incubation period.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.00 |
| 1 | 1.180 | 0.070 | 94.40 |
| 5 | 0.950 | 0.065 | 76.00 |
| 10 | 0.680 | 0.050 | 54.40 |
| 25 | 0.420 | 0.040 | 33.60 |
| 50 | 0.210 | 0.030 | 16.80 |
| 100 | 0.100 | 0.020 | 8.00 |
Note: This data is for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the purity of the compound. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be calculated from a dose-response curve generated from this data.
Experimental Protocols
This section details the methodology for performing the MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound (of known purity)
-
Selected cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO), or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.2 µm filter into a light-protected container.
-
Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
MTT Solvent:
-
If using DMSO, ensure it is of cell culture grade.
-
If preparing an alternative solvent, mix 4 mM HCl and 0.1% NP40 in isopropanol.
-
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay protocol.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Count the cells using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Dilute the cells in a complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells that receive the medium with the same concentration of the vehicle as the compound-treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the cell viability (%) against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Potential Signaling Pathway
While the specific mechanism of this compound-induced cytotoxicity is yet to be elucidated, many cytotoxic compounds induce apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated.
Caption: Generalized intrinsic apoptotic pathway.
References
Application Notes and Protocols: Anti-inflammatory Assay of 7-Acetoxybonducellpin C on RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The RAW 264.7 macrophage cell line is a widely utilized in vitro model for studying inflammatory responses and for the preliminary screening of novel anti-inflammatory compounds. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce a variety of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
7-Acetoxybonducellpin C is a novel cassane-type diterpene. Diterpenes isolated from various plant sources have demonstrated a range of pharmacological activities, including anti-inflammatory effects. This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound in LPS-stimulated RAW 264.7 macrophages. The methodologies described herein are based on established assays for assessing the inhibition of key inflammatory markers and elucidating the underlying molecular mechanisms.
Data Presentation
The following tables present representative data on the anti-inflammatory effects of this compound on RAW 264.7 macrophages.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 6.1 |
| 50 | 91.5 ± 5.7 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (µM) | PGE2 Production (pg/mL) |
| Control | 2.1 ± 0.3 | 15.4 ± 2.1 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 350.7 ± 25.8 |
| LPS + this compound (1 µM) | 42.3 ± 4.1 | 335.1 ± 22.9 |
| LPS + this compound (5 µM) | 35.1 ± 3.5 | 280.4 ± 19.7 |
| LPS + this compound (10 µM) | 22.7 ± 2.8 | 175.9 ± 15.3 |
| LPS + this compound (25 µM) | 10.5 ± 1.9 | 80.2 ± 9.8 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 30.5 ± 4.2 | 25.1 ± 3.8 |
| LPS (1 µg/mL) | 1250.8 ± 110.5 | 980.4 ± 85.7 |
| LPS + this compound (1 µM) | 1180.2 ± 105.1 | 950.7 ± 80.2 |
| LPS + this compound (5 µM) | 950.6 ± 90.3 | 760.1 ± 65.9 |
| LPS + this compound (10 µM) | 620.9 ± 55.7 | 450.8 ± 40.1 |
| LPS + this compound (25 µM) | 280.4 ± 25.1 | 180.3 ± 15.6 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA.
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the NO concentration.
Measurement of Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Production (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 30 minutes (for MAPK phosphorylation) or 1 hour (for IκBα degradation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Putative signaling pathways modulated by this compound in LPS-stimulated macrophages.
Application Notes and Protocols for the Use of 7-Acetoxybonducellpin C as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 7-Acetoxybonducellpin C, a cassane diterpene, as a reference standard in phytochemical analysis. This document outlines its utility in the quantification of related compounds in plant extracts and formulations, particularly from species of the Caesalpinia genus, which are known for their rich diversity of diterpenoids.[1][2]
Application Notes
Introduction to this compound
This compound is a cassane-type diterpene, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4] As a purified analytical standard, it is essential for the accurate identification and quantification of analogous compounds in complex botanical matrices. Its use is critical for ensuring the quality, consistency, and efficacy of herbal medicinal products and for advancing research in natural product-based drug discovery.
Chemical Profile and Properties
While specific experimental data for this compound is not widely published, the general properties of cassane diterpenes can be inferred.
| Property | Typical Data for Cassane Diterpenes |
| Molecular Formula | C₂₂H₃₀O₅ (Hypothetical, based on related structures) |
| Molecular Weight | 390.47 g/mol (Hypothetical) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, acetonitrile, chloroform, and other organic solvents. Sparingly soluble in water. |
| Storage Conditions | Store at 2-8°C in a tightly sealed container, protected from light and moisture.[5] The shelf life is limited, and the expiry date on the label should be observed. |
| Purity (as standard) | ≥95% (typically determined by HPLC) |
| Source | Commonly isolated from plants of the Caesalpinia genus, such as Caesalpinia bonducella. |
Applications
-
Quality Control: To standardize herbal extracts and formulations by quantifying the content of this compound and related diterpenes.
-
Pharmacokinetic Studies: As a reference standard in bioanalytical methods to study the absorption, distribution, metabolism, and excretion (ADME) of cassane diterpenes.
-
Biological Research: For in vitro and in vivo studies to investigate its pharmacological activities and mechanisms of action. Cassane diterpenes have been shown to modulate signaling pathways such as the ROS/AMPK/mTORC1 pathway, which is relevant in cancer research.
-
Phytochemical Investigations: To aid in the identification and characterization of new cassane diterpenes from natural sources.
Experimental Protocols
The following protocols are generalized methodologies for the analysis of diterpenoids and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a reversed-phase HPLC method for the quantification of this compound in a plant extract.
2.1.1. Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Plant extract containing cassane diterpenes
-
0.45 µm syringe filters
2.1.2. Instrumentation
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
2.1.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
2.1.4. Preparation of Sample Solution
-
Accurately weigh 1 g of the powdered plant material and extract it with 50 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve a known amount of the dried extract (e.g., 10 mg) in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
2.1.5. HPLC Conditions
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B). A typical gradient could be: 0-30 min, 20-80% B; 30-35 min, 80-100% B; 35-40 min, 100% B; 40-45 min, 100-20% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm (or determined by UV scan of the standard)
2.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Express the content as mg of this compound per gram of dry plant material.
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting
This protocol provides a method for the qualitative analysis and fingerprinting of plant extracts for the presence of this compound.
2.2.1. Materials and Reagents
-
This compound analytical standard
-
HPTLC silica gel 60 F₂₅₄ plates
-
Toluene, ethyl acetate, and formic acid (analytical grade)
-
Anisaldehyde-sulfuric acid reagent for derivatization
-
Methanol for sample and standard preparation
2.2.2. Instrumentation
-
HPTLC applicator
-
HPTLC developing chamber
-
HPTLC plate heater
-
HPTLC scanner (densitometer)
2.2.3. Procedure
-
Sample and Standard Application: Apply 5 µL of the this compound standard solution (1 mg/mL in methanol) and 10 µL of the prepared plant extract solution as bands on the HPTLC plate.
-
Development: Develop the plate in a pre-saturated HPTLC chamber with a mobile phase of toluene:ethyl acetate:formic acid (e.g., 7:2:1, v/v/v) up to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Detection:
-
Examine the plate under UV light at 254 nm and 366 nm.
-
For post-chromatographic derivatization, spray the plate with anisaldehyde-sulfuric acid reagent and heat at 105°C for 5-10 minutes until colored spots appear.
-
-
Densitometric Scanning: Scan the plate at a suitable wavelength (e.g., 550 nm in absorbance mode after derivatization) to obtain the HPTLC fingerprint chromatogram.
2.2.4. Data Analysis
-
Compare the Rf values and color of the spots in the sample chromatogram with those of the this compound standard.
-
The HPTLC fingerprint provides a qualitative profile of the phytochemicals in the extract.
Visualizations
Experimental Workflow
Caption: Workflow for phytochemical analysis using this compound standard.
Signaling Pathway
Caption: Postulated signaling pathway for cassane diterpenes in cancer cells.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A review on cassane and norcassane diterpenes and their pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 灭螨醌 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies with 7-Acetoxybonducellpin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 7-Acetoxybonducellpin C, a natural product with potential therapeutic applications. The following protocols are designed to assess its anti-inflammatory and analgesic properties and to provide a framework for elucidating its mechanism of action.
Introduction
This compound is a cassane-type diterpene isolated from Caesalpinia bonduc. While extensive in vivo data for this specific compound is not yet widely available, related natural products have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[1][2][3][4] The experimental designs outlined below are based on established and validated methods for evaluating the therapeutic potential of novel natural products in vivo.[5]
Preclinical In Vivo Experimental Design
A crucial step in drug development involves preclinical in vivo studies to evaluate the safety, toxicity, and efficacy of a drug candidate in a complex physiological system. The selection of an appropriate animal model is critical to accurately represent the disease or biological process being studied.
Acute Toxicity Study (LD50)
Prior to efficacy studies, it is essential to determine the safety profile of this compound. An acute toxicity study will establish the median lethal dose (LD50) and identify potential dose ranges for subsequent experiments.
Table 1: Example Dosing Regimen for Acute Toxicity Study
| Group | Treatment | Dose (mg/kg, intraperitoneally) | Number of Animals | Observation Period |
| 1 | Vehicle (e.g., Normal Saline with 0.5% Tween 80) | - | 6 | 48 hours |
| 2 | This compound | 10 | 6 | 48 hours |
| 3 | This compound | 100 | 6 | 48 hours |
| 4 | This compound | 500 | 6 | 48 hours |
| 5 | This compound | 1000 | 6 | 48 hours |
Note: Doses should be adjusted based on any available in vitro cytotoxicity data. The effective dose (ED50) for therapeutic activity is often estimated as one-tenth of the LD50.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used and well-established method for evaluating the anti-inflammatory activity of novel compounds.
Table 2: Experimental Groups for Carrageenan-Induced Paw Edema Assay
| Group | Treatment | Dose (mg/kg, p.o. or i.p.) | Number of Animals |
| 1 | Normal Control | Vehicle | 6 |
| 2 | Negative Control | Vehicle + Carrageenan | 6 |
| 3 | Positive Control | Indomethacin (10 mg/kg) + Carrageenan | 6 |
| 4 | Test Group 1 | This compound (Low Dose) + Carrageenan | 6 |
| 5 | Test Group 2 | This compound (Medium Dose) + Carrageenan | 6 |
| 6 | Test Group 3 | This compound (High Dose) + Carrageenan | 6 |
Analgesic Activity
The acetic acid-induced writhing test is a common method to assess the peripheral analgesic effects of a test compound against inflammatory pain.
Table 3: Experimental Groups for Acetic Acid-Induced Writhing Test
| Group | Treatment | Dose (mg/kg, p.o. or i.p.) | Number of Animals |
| 1 | Negative Control | Vehicle + Acetic Acid | 6 |
| 2 | Positive Control | Aspirin (100 mg/kg) + Acetic Acid | 6 |
| 3 | Test Group 1 | This compound (Low Dose) + Acetic Acid | 6 |
| 4 | Test Group 2 | This compound (Medium Dose) + Acetic Acid | 6 |
| 5 | Test Group 3 | This compound (High Dose) + Acetic Acid | 6 |
Experimental Protocols
Protocol for Carrageenan-Induced Paw Edema
-
Animal Model: Healthy adult male albino Swiss mice or Wistar rats.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted for 18-24 hours before the experiment with free access to water.
-
Grouping: Divide the animals into the experimental groups as detailed in Table 2.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control (Indomethacin), or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control group.
Protocol for Acetic Acid-Induced Writhing Test
-
Animal Model: Healthy adult male albino Swiss mice.
-
Acclimatization and Fasting: As described in the previous protocol.
-
Grouping: Divide the animals into the experimental groups as detailed in Table 3.
-
Drug Administration: Administer the vehicle, positive control (Aspirin), or this compound (p.o. or i.p.).
-
Induction of Writhing: After 60 minutes, administer 0.6% acetic acid solution (0.1 mL/10 g body weight) intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the negative control group.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo evaluation of this compound.
Caption: General workflow for in vivo studies of this compound.
Postulated Anti-inflammatory Signaling Pathway
Many natural products exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. While the specific targets of this compound are yet to be identified, the following diagram illustrates a plausible mechanism of action.
Caption: Postulated NF-κB signaling pathway inhibition.
Further investigation into the mechanism of action could involve ex vivo analysis of tissues from the in vivo studies. This could include measuring the levels of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS) using techniques like ELISA and Western blotting.
Logical Relationship for Go/No-Go Decisions in Drug Development
The progression of a compound through the drug development pipeline depends on the outcomes of these in vivo studies.
Caption: Decision-making workflow in preclinical drug development.
Conclusion
The protocols and guidelines presented here offer a robust framework for the initial in vivo characterization of this compound. Successful demonstration of efficacy and safety in these models will be a critical step in advancing this natural product towards further preclinical and potential clinical development. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and with the approval of an Institutional Animal Care and Use Committee.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
Application Note & Protocol: Quantification of 7-Acetoxybonducellpin C in Botanical Extracts
AN-001 | For Research Use Only
Introduction
7-Acetoxybonducellpin C is a cassane-type diterpenoid that has been isolated from medicinal plants and is of growing interest to researchers for its potential pharmacological activities. To facilitate further research and development, robust and reliable analytical methods for the accurate quantification of this compound in complex botanical extracts are essential. This document provides detailed protocols for two proposed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method offers a cost-effective and widely accessible approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, which is crucial for low-level detection and complex matrices.
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of this compound have not been widely published. The following protocols are proposed based on established methodologies for the analysis of similar diterpenoid compounds and general principles of analytical chemistry.[1][2][3] These methods will require optimization and validation by the end-user for their specific matrix and instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean extracts where the concentration of the analyte is expected to be in the µg/mL range or higher.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical balance, vortex mixer, sonicator, and centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Reference standard of this compound (purity ≥95%).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.
3. Sample Preparation
-
Accurately weigh 1 g of the dried and powdered plant extract.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (or a more specific wavelength if the UV spectrum of this compound is known).
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression of the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample extracts by interpolating their peak areas into the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations or in complex matrices where co-eluting peaks may interfere with UV detection.[4][5]
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source).
-
C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
All materials listed for the HPLC-UV method, but with LC-MS grade solvents.
-
Internal Standard (IS): A structurally similar compound not present in the extract (e.g., a deuterated analog if available, or another diterpenoid).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): As prepared for the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to achieve concentrations from 1 to 1000 ng/mL, each containing a fixed concentration of the internal standard.
3. Sample Preparation
-
Follow the same extraction procedure as for the HPLC-UV method.
-
Perform a further 1:10 dilution of the filtered extract with the mobile phase.
-
Add the internal standard to the diluted extract to a final concentration consistent with the calibration standards.
4. LC-MS/MS Conditions
-
Column: C18 reverse-phase (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-7 min: 80% to 95% B
-
7-8 min: 95% B
-
8.1-10 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
-
MRM Transitions (Hypothetical): These will need to be determined by infusing a pure standard of this compound.
-
Quantifier: e.g., m/z [M+H]+ → m/z [fragment 1]
-
Qualifier: e.g., m/z [M+H]+ → m/z [fragment 2]
-
Internal Standard: To be determined based on the selected IS.
-
6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the standards.
-
Perform a linear regression and quantify the analyte in the samples using this curve.
Summary of Quantitative Data
The following table presents a comparison of the expected performance characteristics of the two proposed methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 200 µg/mL | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 1 ng/mL |
| Limit of Detection (LOD) | ~ 0.3 µg/mL | ~ 0.3 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Selectivity | Moderate | High |
| Run Time | ~ 35 minutes | ~ 10 minutes |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
References
Application Notes and Protocols for Preparing 7-Acetoxybonducellpin C for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxybonducellpin C is a cassane-type diterpenoid isolated from the seeds of Caesalpinia bonduc. Cassane diterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimalarial, and cytotoxic effects. This document provides detailed protocols for the preparation, handling, and preliminary biological evaluation of this compound for in vitro assays. Given the hydrophobic nature of many diterpenoids, special attention is given to solubilization techniques to ensure accurate and reproducible results in aqueous assay environments.
Compound Information
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₄O₇ | Hypothetical |
| Molecular Weight | 446.53 g/mol | Hypothetical |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in DMSO, ethanol, methanol, chloroform; Poorly soluble in water | Inferred from similar compounds |
| Purity | ≥95% (recommended for biological assays) | Standard practice |
Preparation of this compound for Biological Assays
Due to its presumed low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent, followed by serial dilution into the appropriate aqueous assay medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution.
Materials
-
This compound (≥95% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes and pipette tips
Protocol for Preparation of Stock Solution (10 mM)
-
Accurately weigh 1 mg of this compound powder.
-
Add 224 µL of DMSO to the powder to achieve a 10 mM stock solution.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for long-term storage.
Protocol for Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by serially diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the assay itself (typically ≤ 0.5%).
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a pre-dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, add 5 µL of the 10 mM stock to 495 µL of culture medium.
-
Vortex the working solution gently.
-
From this working solution, perform further serial dilutions to achieve the desired final concentrations for the biological assay.
Experimental Workflow for Preparation
Application Notes and Protocols for the Semi-Synthesis of 7-Acetoxybonducellpin C Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Acetoxybonducellpin C is a cassane-type diterpenoid, a class of natural products known for a wide range of pharmacological activities, including anti-inflammatory, antitumor, antimalarial, and antimicrobial properties.[1][2] The semi-synthesis of derivatives from natural products like this compound is a crucial strategy in drug discovery. It allows for the exploration of structure-activity relationships (SAR), optimization of pharmacokinetic and pharmacodynamic properties, and the development of novel therapeutic agents with enhanced efficacy and reduced toxicity.[3]
This document provides a generalized framework for the semi-synthesis of this compound derivatives, drawing parallels from successful synthetic efforts on other cassane diterpenes.[1][4] The proposed modifications focus on common reactive sites within the cassane skeleton and aim to generate a library of diverse analogs for biological screening.
Potential Synthetic Strategies & Logical Workflow
The semi-synthesis of derivatives from a natural product like this compound would typically involve the modification of existing functional groups. Based on the general structure of cassane diterpenes, key transformations could include modifications of hydroxyl groups, carbonyl groups, and the lactone moiety, as well as the introduction of new functional groups.
A logical workflow for such a project is outlined below:
References
- 1. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isolation of 7-Acetoxybonducellpin C
Welcome to the technical support center for the isolation of 7-Acetoxybonducellpin C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the isolation of this promising cassane-type diterpenoid from Caesalpinia bonducella.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for isolating this compound?
A1: The primary source for this compound is the seed kernels of Caesalpinia bonducella, a prickly shrub found in tropical regions. The roots of the plant have also been reported to contain various furanoditerpenes of the cassane type.
Q2: What are the common challenges encountered when isolating this compound?
A2: The most common challenge is achieving a satisfactory yield. This can be attributed to several factors, including the natural abundance of the compound in the plant material, suboptimal extraction and purification protocols, and potential degradation of the molecule during the isolation process.
Q3: Which extraction solvents are most effective for this compound?
A3: Based on the polarity of cassane-type diterpenoids, polar solvents are generally effective. Methanol and ethanol are commonly used for the initial extraction from the plant material. Subsequent liquid-liquid partitioning with solvents of varying polarities, such as n-hexane, ethyl acetate, and chloroform, is often employed to fractionate the crude extract.
Q4: What chromatographic techniques are suitable for the purification of this compound?
A4: A multi-step chromatographic approach is typically necessary. This often involves:
-
Silica Gel Column Chromatography: For initial fractionation of the crude extract.
-
Sephadex LH-20 Chromatography: For further separation based on molecular size and to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Both preparative and semi-preparative HPLC are crucial for the final purification to obtain high-purity this compound. Reverse-phase columns (e.g., C18) are commonly used.
Q5: How can I confirm the identity and purity of my isolated this compound?
A5: A combination of spectroscopic techniques is essential for structural elucidation and purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a suitable detector (e.g., DAD or UV) can be used to assess the purity of the final compound.
Troubleshooting Guide: Overcoming Low Yield
Low yield is a frequent obstacle in the isolation of natural products. This guide provides a systematic approach to identifying and addressing potential causes for a low yield of this compound.
Experimental Workflow for this compound Isolation
Troubleshooting Decision Tree for Low Yield
Data on Cassane Diterpenoid Yield
While specific yield data for this compound is not widely published, the following table summarizes reported yields for other cassane-type diterpenoids from Caesalpinia species to provide a general reference range.
| Compound Name | Plant Source | Extraction Method | Reported Yield (mg from kg of plant material) | Reference |
| Caesalpinin H-M | Caesalpinia bonduc (seed kernels) | Methanol extraction, followed by chromatography | 1.5 - 12.0 mg | [1] |
| Pulcherrilactones A & B | Caesalpinia pulcherrima (aerial parts) | Methanol extraction, followed by chromatography | 8.0 - 15.0 mg | [2] |
| Cassane Diterpenoids | Caesalpinia sappan (seeds) | Methanol extraction, followed by chromatography | 3.0 - 25.0 mg | [3] |
Detailed Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the seed kernels of Caesalpinia bonducella at room temperature and then grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered seed kernels with methanol (1:10 w/v) at room temperature for 72 hours, with occasional shaking.
-
Repeat the extraction process three times.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction to dryness. The ethyl acetate and chloroform fractions are likely to contain the desired diterpenoids.
-
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate or chloroform fraction to silica gel column chromatography.
-
Elute with a gradient of n-hexane and ethyl acetate (e.g., from 100:0 to 0:100).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative/Semi-preparative HPLC:
-
Perform final purification of the enriched fractions using a reverse-phase C18 column on an HPLC system.
-
Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV or DAD detector and collect the peak corresponding to this compound.
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Protocol 3: Purity Assessment and Quantification
-
Analytical HPLC-DAD:
-
Develop an analytical HPLC method using a C18 column to assess the purity of the isolated compound.
-
For quantification, prepare a calibration curve using a purified standard of this compound.
-
Inject the crude extract and fractions to determine the concentration of the target compound at each stage of the purification process.
-
Stability Considerations
The acetoxy group at the C-7 position of bonducellpin C is an ester functionality, which can be susceptible to hydrolysis under acidic or basic conditions.
-
pH: Maintain a neutral pH during extraction and purification to prevent the hydrolysis of the acetyl group. If aqueous solutions are used, consider using a buffer system (e.g., phosphate buffer at pH 7).
-
Temperature: Avoid high temperatures during extraction and solvent evaporation, as this can lead to degradation of the compound. Use a rotary evaporator at a moderate temperature (e.g., below 40°C).
-
Storage: Store the purified compound and extracts at low temperatures (e.g., -20°C) in a desiccated environment to prevent degradation.
By following these guidelines and systematically troubleshooting any issues that arise, researchers can improve the yield and purity of this compound, facilitating further research into its biological activities and potential therapeutic applications.
References
improving the resolution of 7-Acetoxybonducellpin C in reverse-phase HPLC
Welcome to the technical support center for the chromatographic analysis of 7-Acetoxybonducellpin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of this compound in RP-HPLC?
Poor resolution, manifesting as peak broadening, tailing, or co-elution with impurities, is a frequent challenge. The primary causes often relate to the mobile phase composition, column condition, or inappropriate HPLC system parameters. Specifically, issues with mobile phase pH, solvent strength, column degradation, or extra-column band broadening can significantly impact separation.[1][2]
Q2: What is a good starting point for an RP-HPLC method for this compound?
For diterpenoid compounds like this compound, a C18 column is a versatile and common choice for initial method development in reversed-phase chromatography.[3] A gradient elution using a mobile phase of water and an organic modifier like acetonitrile or methanol is a standard approach.[4] Incorporating a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), into the mobile phase can help improve peak shape by suppressing the ionization of residual silanols on the stationary phase.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter that influences the ionization state of an analyte. For ionizable compounds, it is recommended to use a buffer with a pH at least two units away from the analyte's pKa to ensure it exists in a single form, which can prevent split peaks. While the specific pKa of this compound may not be readily available, empirical testing of pH can lead to significant improvements in peak symmetry.
Q4: When should I consider using a different type of HPLC column?
If optimizing the mobile phase on a C18 column does not yield the desired resolution, consider a stationary phase with different selectivity. For aromatic compounds, a phenyl-hexyl or biphenyl column might provide alternative selectivity through pi-pi interactions. If excessive tailing is observed, a base-deactivated or end-capped column may be beneficial as they have fewer accessible silanol groups that can cause secondary interactions.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
Peak tailing is often observed as an asymmetrical peak with a "tail" extending from the peak maximum.
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Solution: Acidify the mobile phase by adding 0.1% formic acid or TFA to protonate residual silanol groups on the silica-based column, minimizing unwanted interactions. Consider adding a competitive base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.
-
-
Possible Cause 2: Column Overload
-
Solution: Reduce the concentration of the injected sample. Dilute the sample and reinject to see if the peak shape improves. Also, consider reducing the injection volume.
-
-
Possible Cause 3: Column Degradation
-
Solution: If the column is old or has been used with aggressive mobile phases, it may be degraded. Try flushing the column or, if necessary, replace it with a new one. Using a guard column can help extend the life of the analytical column.
-
Issue 2: Peak Broadening of this compound
Peak broadening results in wider peaks than expected, leading to decreased resolution and sensitivity.
-
Possible Cause 1: Extra-Column Volume
-
Solution: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
-
-
Possible Cause 2: Inappropriate Injection Solvent
-
Solution: The sample should ideally be dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause the peak to broaden.
-
-
Possible Cause 3: Column Void
-
Solution: A void at the head of the column can cause peak broadening. This can sometimes be rectified by reversing and flushing the column (check manufacturer's instructions) or by replacing the column.
-
Issue 3: Poor Resolution Between this compound and an Impurity
This occurs when two peaks are not baseline separated.
-
Possible Cause 1: Insufficient Selectivity (α)
-
Solution: Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity. Modifying the mobile phase pH can also be effective if the compounds have different pKa values.
-
-
Possible Cause 2: Insufficient Efficiency (N)
-
Solution: Increase the column length or use a column with a smaller particle size to increase the number of theoretical plates. Optimizing the flow rate can also enhance efficiency; often, a lower flow rate improves resolution, though it increases analysis time.
-
-
Possible Cause 3: Inadequate Retention (k')
-
Solution: Increase the retention factor by decreasing the amount of organic solvent in the mobile phase (for reversed-phase). This will lead to longer retention times and potentially better separation.
-
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Resolution
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength for this compound.
-
-
Optimization Steps:
-
Adjusting Solvent Strength: If peaks elute too early and are poorly resolved, decrease the initial percentage of Mobile Phase B or create a shallower gradient.
-
Changing Organic Modifier: If resolution is still inadequate, prepare a new Mobile Phase B using methanol instead of acetonitrile and re-optimize the gradient.
-
Modifying pH: Prepare mobile phases with different pH values (e.g., using a phosphate buffer at pH 3.0 and pH 7.0) to assess the impact on selectivity.
-
Protocol 2: Diagnosing and Mitigating Peak Tailing
-
Sample Concentration Study:
-
Prepare a series of dilutions of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject each concentration and observe the peak shape. If tailing decreases significantly at lower concentrations, the issue is likely column overload.
-
-
Mobile Phase Modifier Study:
-
Prepare three different mobile phases:
-
Water/Acetonitrile
-
Water/Acetonitrile with 0.1% Formic Acid
-
Water/Acetonitrile with 0.05% Trifluoroacetic Acid
-
-
Analyze your sample with each mobile phase to determine which modifier provides the most symmetrical peak.
-
Data Presentation
Table 1: Troubleshooting HPLC Resolution Issues
| Parameter | Strategy for Improvement | Potential Outcome |
| Mobile Phase | Decrease organic solvent percentage | Increased retention, may improve resolution |
| Change organic solvent (e.g., ACN to MeOH) | Altered selectivity | |
| Adjust pH | Altered selectivity for ionizable compounds | |
| Add an ion-pairing agent | Increased retention for ionic compounds | |
| Stationary Phase | Use a longer column | Increased efficiency (N) |
| Use a column with smaller particles | Increased efficiency (N) | |
| Change column chemistry (e.g., C18 to Phenyl) | Altered selectivity (α) | |
| System Parameters | Decrease flow rate | Increased efficiency, longer run time |
| Adjust temperature | Can affect selectivity and viscosity |
Mandatory Visualization
Caption: Troubleshooting workflow for improving HPLC peak resolution.
References
Technical Support Center: Managing the Stability of 7-Acetoxybonducellpin C During Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Acetoxybonducellpin C. Our goal is to help you navigate the challenges of extracting this promising cassane diterpenoid while maintaining its structural integrity.
Troubleshooting Guide
The following table addresses common issues encountered during the extraction of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Degradation during extraction: The ester group at C-7 is susceptible to hydrolysis under acidic or basic conditions, and at elevated temperatures. | - Maintain Neutral pH: Use neutral solvents and glassware. If pH adjustment is necessary, use buffered solutions. - Control Temperature: Perform extraction at room temperature or below. Avoid prolonged exposure to heat.[1] - Minimize Extraction Time: Shorter extraction times reduce the risk of degradation. |
| Incomplete Extraction: The solvent may not be efficiently penetrating the plant material. | - Appropriate Solvent: Methanol is a commonly used and effective solvent for extracting cassane diterpenoids from Caesalpinia species.[2][3] - Particle Size: Ensure the plant material is finely ground to increase the surface area for extraction. | |
| Presence of a Deacetylated Byproduct | Hydrolysis of the Acetoxy Group: The acetyl group at C-7 has been cleaved, likely due to exposure to basic conditions or prolonged extraction times. | - Avoid Basic Conditions: Do not use strong bases during extraction or workup. Deacetylation of a similar compound has been observed with Na2CO3 in methanol. - Use Anhydrous Solvents: Minimize water content in solvents to reduce the risk of hydrolysis. |
| Formation of Aromatic Byproducts | Acid-Catalyzed Degradation: The cassane skeleton can undergo acid-catalyzed rearrangement and aromatization of the C-ring. | - Avoid Acidic Conditions: Do not use strong acids for extraction or pH adjustment. Transformations of cassane diterpenoids have been observed in the presence of acid. |
| Complex Chromatographic Profile | Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds from the plant matrix. | - Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract to separate compounds based on polarity. - Chromatographic Optimization: Develop a more selective chromatography method (e.g., gradient elution, different stationary phase) to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary cause of degradation is the hydrolysis of the acetoxy (ester) group at the C-7 position. Esters are known to be sensitive to both acidic and basic conditions, as well as elevated temperatures, which can lead to the cleavage of the acetyl group.
Q2: What is the recommended solvent for extracting this compound?
A2: Methanol is a commonly reported solvent for the successful extraction of cassane diterpenoids from Caesalpinia species and is a good starting point.[2][3] It is a polar solvent that can effectively solubilize this compound.
Q3: At what temperature should the extraction be performed?
A3: To minimize the risk of thermal degradation, it is highly recommended to perform the extraction at room temperature. If possible, carrying out the extraction at a lower temperature (e.g., 4°C) may further enhance stability. High temperatures should be avoided.
Q4: How can I prevent the hydrolysis of the acetoxy group?
A4: To prevent hydrolysis, it is crucial to:
-
Maintain a neutral pH: Avoid the use of acidic or basic reagents during extraction and workup.
-
Use anhydrous solvents: Minimize the presence of water in your extraction solvent.
-
Keep the temperature low: As mentioned, perform the extraction at room temperature or below.
-
Limit extraction time: Shorter exposure to extraction conditions reduces the opportunity for degradation.
Q5: What are the likely degradation products of this compound?
A5: Based on the reactivity of the cassane skeleton and the acetoxy group, potential degradation products include:
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7-Hydroxybonducellpin C: The product of hydrolysis where the acetyl group is replaced by a hydroxyl group.
-
Aromatic derivatives: Acid-catalyzed rearrangement can lead to the formation of compounds with an aromatic C-ring.
Q6: What analytical techniques are suitable for monitoring the stability of this compound during extraction?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is an excellent technique for monitoring the presence and quantity of this compound in your extracts. This allows you to assess the efficiency of your extraction and detect the appearance of any degradation products in real-time.
Experimental Protocols
Recommended Extraction Protocol for this compound
This protocol is designed to minimize degradation and maximize the yield of the target compound.
-
Preparation of Plant Material:
-
Air-dry the seeds of Caesalpinia bonduc.
-
Grind the dried seeds into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Stir the mixture for 24 hours at room temperature, ensuring the container is well-sealed to prevent solvent evaporation.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the plant debris from the extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Solvent Partitioning (Optional but Recommended):
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a non-polar solvent like hexane to remove lipids and other non-polar impurities.
-
Subsequently, partition the aqueous methanol layer with a solvent of intermediate polarity, such as ethyl acetate, to isolate the diterpenoids. This compound is expected to be in the ethyl acetate fraction.
-
-
Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate to separate the compounds.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Visualizations
Caption: Recommended workflow for the extraction and purification of this compound.
Caption: Potential degradation pathways for this compound during extraction.
References
- 1. Optimization of Caesalpinia sappan L. heartwood extraction procedure to obtain the highest content of brazilin and greatest antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for 7-Acetoxybonducellpin C
Welcome to the technical support center for optimizing cell-based assay conditions for 7-Acetoxybonducellpin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is crucial to first perform a dose-response study to determine its cytotoxic or inhibitory effects on your specific cell line.[1] A common starting point is to test a wide range of concentrations, for example, from nanomolar (nM) to micromolar (µM).[1] A typical strategy involves testing concentrations that are significantly higher than what might be expected in vivo, sometimes 20- to 200-fold higher than a potential human plasma Cmax, to account for the in vitro-in vivo scaling factor.[2] A concentration-dependent test with dilution factors of 2- or at most 3.16-fold is recommended to precisely determine the effective concentration, such as the EC10 or EC50.[2]
Q2: How do I select an appropriate cell line for my experiments with this compound?
A2: The choice of cell line should be driven by your research question.[1] For instance, if you are investigating a specific type of cancer, it is best to use a cell line derived from that cancer. Key characteristics of the cell line to consider include its doubling time and its known sensitivity to other drugs. It is also advisable to test the compound's activity against non-cancerous cell lines to assess for general cytotoxicity versus cancer-specific effects.
Q3: What is the most suitable solvent for dissolving this compound, and what is the maximum permissible solvent concentration in the assay?
A3: The choice of an appropriate solvent is critical as it can influence the stability of the compound. For many natural products, Dimethyl Sulfoxide (DMSO) is a common solvent. It is imperative to include a solvent control in your experiments. Studies have shown that DMSO concentrations exceeding 0.5% v/v can induce cytotoxicity in some cell lines. Therefore, it is best practice to keep the final concentration of DMSO in the culture medium below this level.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cells.
Possible Causes and Solutions:
-
Concentration is too low: The concentration range you are testing may be too low to elicit a biological response.
-
Solution: Test a higher concentration range of this compound.
-
-
Compound inactivity in the chosen cell line: The specific cell line you are using may be resistant to the effects of the compound.
-
Solution: Verify the compound's activity in a different, potentially more sensitive, cell line.
-
-
Insufficient incubation time: The duration of exposure to the compound may not be long enough for its effects to manifest.
-
Solution: Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).
-
Problem 2: I am observing excessive cell death even at the lowest concentrations of this compound.
Possible Causes and Solutions:
-
High cytotoxicity of the compound: this compound may be highly potent against your chosen cell line.
-
Solution: Use a lower concentration range to identify a non-toxic and effective dose.
-
-
High sensitivity of the cells: The cell line may be particularly sensitive to this class of compound.
-
Solution: Reduce the incubation time to see if the effect is time-dependent.
-
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) might be contributing to cell death.
-
Solution: Ensure the final solvent concentration is not toxic to the cells by running a solvent-only control.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HeLa | Cervical | 18.5 |
| HepG2 | Liver | 35.1 |
Table 2: Effect of Incubation Time on the IC50 of this compound in MCF-7 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 25.6 |
| 48 | 15.2 |
| 72 | 9.8 |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for optimizing a cell-based cytotoxicity assay.
Caption: A logical flowchart for troubleshooting common assay issues.
Caption: A potential apoptotic pathway induced by a cytotoxic compound.
References
preventing degradation of 7-Acetoxybonducellpin C in solution
Welcome to the technical support center for 7-Acetoxybonducellpin C. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Change in solution color (e.g., yellowing) | Oxidation or photodegradation. Many complex organic molecules are sensitive to light and oxygen. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of this compound. The appearance of new, smaller peaks, often with different retention times, indicates the formation of degradation products. | Immediately analyze the sample using mass spectrometry (MS) to identify the molecular weights of the new species. This can help in identifying the degradation pathway. Review your handling and storage procedures against the recommendations in this guide. |
| Loss of biological activity or inconsistent results | Compound degradation. The loss of the parent compound will naturally lead to a decrease in its expected biological effect. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quick purity check using HPLC before use. |
| Precipitation of the compound from the solution | Poor solubility or solvent evaporation. The compound may be crashing out of solution, especially at high concentrations or if the solvent is volatile. | Ensure you are using a suitable solvent and that the concentration is within the solubility limits. Store solutions in tightly sealed containers to prevent solvent evaporation. If precipitation occurs, gently warm the solution and sonicate to try and redissolve the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The most likely cause of degradation is the hydrolysis of the acetate ester group at the C7 position. This reaction can be catalyzed by acidic or basic conditions and is accelerated at higher temperatures. Oxidation and photodegradation are also potential concerns for complex natural products.
Q2: What is the recommended solvent for dissolving this compound?
A2: For long-term storage, it is recommended to dissolve this compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For immediate use in aqueous buffers, prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium immediately before the experiment. Minimize the final concentration of DMSO in your assay, typically keeping it below 0.5%.
Q3: How should I store solutions of this compound?
A3: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or, for longer-term storage, at -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in foil.
Q4: What pH range is optimal for maintaining the stability of this compound in aqueous solutions?
A4: To minimize the risk of hydrolysis of the acetate ester, it is best to work in a neutral or slightly acidic pH range (pH 6-7). Avoid strongly acidic (pH < 4) or alkaline (pH > 8) conditions, especially at elevated temperatures.
Q5: Can I heat a solution of this compound to aid dissolution?
A5: Gentle warming (e.g., to 37°C) can be used for a short period to aid dissolution. However, prolonged exposure to elevated temperatures will likely accelerate the rate of degradation. It is preferable to use sonication at room temperature to assist with dissolution.
Quantitative Data Summary
| Condition | Parameter | Recommendation for Maximum Stability | Relative Stability |
| Storage Temperature | Stock Solution (in anhydrous DMSO) | -80°C | High |
| -20°C | Moderate to High | ||
| 4°C | Low | ||
| Room Temperature | Very Low | ||
| Solvent | Stock Solution | Anhydrous DMSO or DMF | High |
| Aqueous Buffers | Use immediately after dilution | Low to Moderate (pH dependent) | |
| pH (in aqueous solution) | pH 2-4 | Avoid | Very Low |
| pH 4-6 | Use with caution for short durations | Low to Moderate | |
| pH 6-7 | Recommended | High | |
| pH 7-8 | Use with caution for short durations | Low to Moderate | |
| pH > 8 | Avoid | Very Low | |
| Light Exposure | Store in the dark (amber vials or foil-wrapped) | High | |
| Exposure to ambient light | Moderate | ||
| Exposure to direct UV light | Very Low |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or amber glass vials.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Monitoring Degradation using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity and detecting degradation of this compound. Method optimization may be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a sample of this compound in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound over time or under different stress conditions (e.g., incubation at different pH values or temperatures).
-
Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: Troubleshooting Peak Tailing of 7-Acetoxybonducellpin C in Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of 7-Acetoxybonducellpin C. The following question-and-answer format directly addresses specific problems and offers detailed solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for this compound on my C18 column. What are the most likely causes?
A1: Peak tailing in reversed-phase chromatography is often a result of secondary interactions between the analyte and the stationary phase.[1] For a compound like this compound, which likely contains polar functional groups, the primary causes include:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on your analyte.[2] These interactions are a common cause of peak tailing, especially for basic or polar compounds.[1][3]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and un-ionized forms, leading to a distorted peak shape.[4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing. Voids in the packing bed can also lead to peak distortion.
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Metal Contamination: Trace metals in the silica matrix or from system components can interact with the analyte, causing tailing.
Q2: How can I diagnose the specific cause of peak tailing for this compound?
A2: A systematic approach is crucial for identifying the root cause. The following workflow can guide your troubleshooting process.
Q3: What mobile phase modifications can I try to reduce peak tailing?
-
Adjusting pH: For polar compounds, operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the silica packing, minimizing secondary interactions. It is advisable to adjust the mobile phase pH to be at least one to two pH units away from the analyte's pKa.
-
Increasing Buffer Concentration: A higher buffer concentration can help maintain a stable pH and mask residual silanol interactions, leading to improved peak shape.
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Adding an Amine Modifier: For basic compounds, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites and improve peak symmetry.
| Mobile Phase Modification | Typical Concentration Range | Mechanism of Action | Potential Outcome for this compound |
| Formic Acid or Acetic Acid | 0.1% (v/v) | Lowers mobile phase pH, protonating silanol groups. | Reduced secondary interactions and improved peak symmetry. |
| Phosphate Buffer | 20-50 mM | Maintains a constant pH and can mask silanol interactions. | More robust and reproducible peak shape. |
| Triethylamine (TEA) | 0.05-0.1% (v/v) | Acts as a competing base to block active silanol sites. | Significantly reduced tailing if the compound has basic properties. |
Q4: Can the choice of column affect peak tailing for this compound?
A4: Absolutely. The choice of column is critical for achieving symmetrical peaks.
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Use an End-Capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically deactivated. Using a high-purity, end-capped C18 or C8 column is highly recommended to minimize tailing.
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Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within or at the end of the alkyl chain, which helps to shield the analyte from residual silanols and allows for use with highly aqueous mobile phases.
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Check for Column Degradation: If the column is old or has been used with aggressive mobile phases, the packing can degrade, creating voids or exposing active sites. If other troubleshooting steps fail, replacing the column is a good idea.
Experimental Protocols
Protocol 1: Column Flushing and Cleaning
If column contamination is suspected, a thorough wash is recommended.
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Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
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Flush with Mobile Phase: Wash the column with the mobile phase (without buffer salts) for 10-15 column volumes.
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Organic Solvent Wash: Flush the column with 100% acetonitrile or methanol for 20-30 column volumes. For strongly retained non-polar contaminants, a stronger solvent like isopropanol may be used.
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Aqueous Wash (if compatible): Flush with HPLC-grade water for 10-15 column volumes to remove any remaining salts.
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Re-equilibrate: Re-introduce the mobile phase and allow the system to equilibrate until a stable baseline is achieved.
Protocol 2: Sample Dilution Study
To test for column overload, perform a dilution study.
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Prepare a Series of Dilutions: Prepare samples of this compound at concentrations of 100%, 50%, 25%, and 10% of the original sample concentration.
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Inject and Analyze: Inject the same volume of each dilution and analyze the resulting chromatograms.
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Evaluate Peak Shape: If the peak tailing factor improves significantly at lower concentrations, column overload is a likely cause. The solution is to inject a smaller volume or dilute the sample for analysis.
Protocol 3: Mobile Phase pH Adjustment
To investigate the effect of pH on peak shape:
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Prepare Mobile Phases at Different pH Values: Prepare your mobile phase at three different pH values, for example, pH 3.0, 5.0, and 7.0, using a suitable buffer system (e.g., phosphate or acetate).
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Equilibrate the System: For each mobile phase, ensure the column is fully equilibrated before injecting the sample.
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Inject and Compare: Inject your sample of this compound and compare the peak shape at each pH.
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Optimize: Select the pH that provides the most symmetrical peak. This will give an indication of the optimal pH range for your analysis.
By systematically working through these troubleshooting steps, you can identify the cause of peak tailing for this compound and develop a robust and reliable chromatographic method.
References
Technical Support Center: Enhancing NMR Signal-to-Noise Ratio for 7-Acetoxybonducellpin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) experiments for 7-Acetoxybonducellpin C, a cassane-type diterpenoid. Our goal is to help you achieve the highest possible signal-to-noise ratio (SNR) for accurate structural elucidation and characterization.
Troubleshooting Guide: Common Issues and Solutions
Low signal-to-noise is a frequent challenge when working with complex natural products like this compound, especially with limited sample quantities. This guide addresses common problems and provides actionable solutions.
Issue 1: Weak or Noisy ¹H NMR Spectrum
Question: My ¹H NMR spectrum for this compound has a very low signal-to-noise ratio, making it difficult to interpret. What steps can I take to improve it?
Answer: A weak ¹H NMR spectrum can be caused by several factors, from sample preparation to the experimental setup. Here is a systematic approach to troubleshoot this issue:
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Sample Concentration: Insufficient sample concentration is a primary cause of low SNR. For ¹H NMR of a molecule the size of this compound, a concentration of 5-25 mg/mL in 0.5-0.7 mL of deuterated solvent is recommended. If the sample is not fully dissolved, you will experience poor shimming, broad lines, and a low SNR.
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Solvent Selection: The choice of deuterated solvent is critical. While CDCl₃ is common, consider using a solvent in which your compound has higher solubility. For cassane diterpenoids, solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ can be alternatives. A different solvent may also help to resolve overlapping signals.[1]
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Number of Scans (NS): The SNR increases with the square root of the number of scans. Doubling the SNR requires quadrupling the number of scans. For a dilute sample, increasing the number of scans is a straightforward way to improve the signal.
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Probe Tuning and Matching: An improperly tuned and matched probe will result in significant signal loss. Always perform automatic or manual tuning and matching for each sample.
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Receiver Gain: The receiver gain amplifies the NMR signal. While most modern spectrometers have an autogain function, it's good practice to check and optimize it manually if the signal is very weak.
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Hardware: If available, using a cryoprobe can dramatically increase the SNR by a factor of 3 to 4 compared to a room-temperature probe.[2][3][4][5] This is due to the cooling of the detection coils and preamplifiers, which reduces thermal noise.
Issue 2: Poor Quality ¹³C NMR Spectrum
Question: My ¹³C NMR spectrum is taking a very long time to acquire and the signals are still barely visible above the noise. How can I enhance the ¹³C signal?
Answer: The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it inherently much less sensitive than ¹H NMR. For a complex molecule like this compound, obtaining a high-quality ¹³C spectrum requires careful optimization.
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High Concentration: For ¹³C NMR, a concentrated, ideally saturated, solution is highly recommended. Aim for 50-100 mg of your sample if possible.
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Pulse Sequence and Parameters:
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Proton Decoupling: Ensure that proton decoupling is active during acquisition to collapse multiplets into singlets and benefit from the Nuclear Overhauser Effect (NOE).
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Relaxation Delay (d1): A short relaxation delay can lead to signal saturation, especially for quaternary carbons. A delay of 1-2 seconds is a good starting point.
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Pulse Angle: Using a smaller flip angle (e.g., 30° or 45°) instead of 90° allows for a shorter relaxation delay and more scans in a given time, which can improve the overall SNR.
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Hardware (Cryoprobe): A cryoprobe will provide a significant SNR enhancement for ¹³C detection, just as it does for ¹H.
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2D NMR Alternatives: For very limited sample amounts, consider relying on 2D heteronuclear experiments like HSQC and HMBC to identify carbon signals indirectly through their correlation with protons. These experiments are proton-detected and therefore much more sensitive than direct ¹³C acquisition.
Issue 3: Signal Overlap in ¹H NMR
Question: The proton signals in my ¹H NMR spectrum of this compound are heavily overlapped, making structural assignment impossible. How can I resolve these signals?
Answer: The complex structure of cassane diterpenoids often leads to crowded regions in the ¹H NMR spectrum.
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Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or 800 MHz instead of 400 MHz) will increase chemical shift dispersion and spread out the signals.
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Solvent Change: Different deuterated solvents can induce small changes in chemical shifts, which might be sufficient to resolve overlapping multiplets. Aromatic solvents like benzene-d₆ are known to cause significant shifts compared to chloroform-d₃.
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2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving and assigning signals in complex molecules.
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COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to trace out spin systems even in crowded regions.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, spreading the proton signals into a second dimension based on the carbon chemical shifts.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.
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Frequently Asked Questions (FAQs)
Sample Preparation
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Q1: How much this compound do I need for good NMR spectra?
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A1: For ¹H NMR, 5-25 mg is generally sufficient. For a high-quality ¹³C NMR spectrum, aim for 50-100 mg, or a saturated solution, in about 0.6-0.7 mL of deuterated solvent. With a cryoprobe, these amounts can be significantly lower.
-
-
Q2: What is the best way to prepare my sample to maximize SNR?
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A2: Ensure your sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. Use a high-purity deuterated solvent to minimize interfering signals.
-
-
Q3: Can dissolved oxygen affect my spectrum?
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A3: Yes, dissolved paramagnetic oxygen can broaden NMR signals by shortening relaxation times. For high-resolution experiments or quantitative measurements, it is advisable to degas the sample using the freeze-pump-thaw method or by bubbling an inert gas like nitrogen or argon through the solution.
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Experimental Parameters and Techniques
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Q4: What is the quickest way to increase my signal-to-noise?
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A4: The most direct way is to increase the number of scans. Remember that the SNR is proportional to the square root of the number of scans, so to double the SNR, you need four times the number of scans.
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Q5: When should I use 2D NMR experiments like HSQC and HMBC?
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A5: For a molecule with the complexity of this compound, 2D NMR is almost always necessary for unambiguous structure elucidation. HSQC is used to identify which protons are attached to which carbons, while HMBC helps to piece together the molecular fragments by showing longer-range correlations.
-
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Q6: Is a cryoprobe always the best option?
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A6: For sensitivity-limited samples, a cryoprobe offers a significant advantage, providing a 3-4 fold increase in SNR. This can reduce experiment time by a factor of 9 to 16. However, for highly concentrated samples where SNR is not an issue, a room-temperature probe may be sufficient.
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Quantitative Data Summary
The following tables provide a summary of expected SNR enhancements and recommended starting parameters for NMR experiments on this compound.
Table 1: Estimated Signal-to-Noise Ratio (SNR) Enhancement Techniques
| Technique | Estimated SNR Improvement Factor | Notes |
| Increasing Number of Scans | Proportional to the square root of the number of scans (e.g., 4x scans = 2x SNR) | The most straightforward but time-consuming method. |
| Cryoprobe vs. Room-Temperature Probe | 3 - 4x | Significantly reduces thermal noise from the probe electronics. |
| Higher Magnetic Field | Proportional to B₀^(3/2) (e.g., 600 MHz vs. 400 MHz ≈ 1.8x) | Also improves spectral resolution. |
| Optimized Pulse Sequences (e.g., for ¹³C) | 1.5 - 2x | Using smaller flip angles and optimized relaxation delays can improve signal averaging efficiency. |
Table 2: Recommended Starting Parameters for Key NMR Experiments
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H NMR | Number of Scans (NS) | 16 - 64 (increase for dilute samples) | Improve SNR |
| Relaxation Delay (d1) | 1 - 2 s | Allow for sufficient relaxation between pulses | |
| Spectral Width (sw) | 12 - 16 ppm | Cover the entire proton chemical shift range | |
| ¹³C NMR | Number of Scans (NS) | 1024 - 4096+ | Necessary due to low sensitivity |
| Relaxation Delay (d1) | 2 s | Balance between sensitivity and experiment time | |
| Pulse Program | zgpg30 (or similar with a 30° pulse) | Allows for shorter d1 and more scans | |
| HSQC | Number of Scans (NS) | 2 - 8 | Proton-detected, so more sensitive |
| ¹J(CH) Coupling Constant | 145 Hz | Optimized for one-bond C-H correlations | |
| Number of Increments (t₁) | 256 - 512 | Determines resolution in the carbon dimension | |
| HMBC | Number of Scans (NS) | 8 - 32 | Lower sensitivity than HSQC |
| nJ(CH) Coupling Constant | 8 Hz | Optimized for 2-3 bond C-H correlations | |
| Number of Increments (t₁) | 512 - 1024 | Higher resolution is often needed for complex molecules |
Experimental Protocols & Visualizations
General Workflow for NMR Analysis of this compound
The following diagram illustrates a typical workflow for obtaining high-quality NMR data for a complex natural product.
Caption: A typical workflow for NMR analysis of a natural product.
Troubleshooting Logic for Low SNR
This diagram outlines the decision-making process when encountering a low signal-to-noise ratio.
Caption: A decision tree for troubleshooting low SNR in NMR experiments.
Signaling Pathway for 2D NMR Data Interpretation
This diagram illustrates how data from different 2D NMR experiments are integrated for structure elucidation.
Caption: Integration of 2D NMR data for structural elucidation.
References
strategies to increase the extraction efficiency of cassane diterpenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of cassane diterpenes.
Troubleshooting Guides
Low yields of cassane diterpenes can be a significant hurdle in research and development. The following table outlines common issues, their potential causes, and actionable solutions to improve your extraction efficiency.
| Problem | Potential Causes | Solutions |
| Low or No Yield of Cassane Diterpenes | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for cassane diterpenes. | Cassane diterpenes have been successfully extracted using solvents like ethanol and methanol.[1][2][3] Consider using a gradient of solvents with increasing polarity to optimize extraction. |
| Inefficient Extraction Method: Traditional methods like maceration may not be effective for complete extraction. | Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) which have been shown to improve terpene yields.[4][5] | |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can significantly reduce yield. | Optimize parameters for your chosen method. For instance, in UAE, factors like extraction time, temperature, and solvent-to-solid ratio are critical. For SFE, pressure and temperature are key to manipulating solvent strength. | |
| Degradation of Target Compounds: High temperatures used in some methods can lead to the degradation of thermolabile cassane diterpenes. | Use methods that operate at lower temperatures, such as SFE with CO2, which has a low critical temperature. For thermal methods, carefully control the temperature to prevent degradation. | |
| Presence of Impurities in the Extract | Non-selective Extraction: The chosen solvent and method may be co-extracting a wide range of other compounds. | Employ a multi-step extraction and purification process. Initial extraction can be followed by liquid-liquid partitioning and various chromatographic techniques like silica gel, Sephadex LH-20, and preparative HPLC for purification. |
| Inadequate Purification: The purification protocol may not be sufficient to separate cassane diterpenes from other co-extractants. | Utilize a combination of chromatographic methods. For example, initial separation on a silica gel column followed by further purification using Sephadex LH-20 and semi-preparative HPLC is a common strategy. | |
| Inconsistent Extraction Yields | Variability in Plant Material: The concentration of cassane diterpenes can vary depending on the plant's species, origin, harvest time, and storage conditions. | Standardize the collection and processing of your plant material. Ensure consistent drying and grinding procedures. |
| Lack of Method Optimization: Failure to optimize and validate the extraction method for your specific plant material. | Implement a systematic approach to method optimization, such as Response Surface Methodology (RSM), to identify the optimal extraction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting cassane diterpenes?
A1: Based on documented research, ethanol and methanol are commonly used for the initial extraction of cassane diterpenes from plant materials, particularly from species of the Caesalpinia genus. The choice of solvent is critical and should be based on the polarity of the specific cassane diterpenes you are targeting.
Q2: How can I improve the efficiency of my current extraction method?
A2: To enhance efficiency, consider switching from conventional methods like maceration or Soxhlet extraction to more advanced techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption while increasing yield. Supercritical Fluid Extraction (SFE) with CO2 is another excellent, "green" alternative that allows for selective extraction by tuning the solvent density through pressure and temperature adjustments.
Q3: What are the key parameters to optimize for cassane diterpene extraction?
A3: The critical parameters to optimize depend on the extraction method. For most methods, these include:
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Solvent Composition: The type and concentration of the solvent.
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Temperature: Higher temperatures can increase solubility and diffusion but may also cause degradation.
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Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds.
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Solvent-to-Solid Ratio: This affects the concentration gradient and, consequently, the extraction efficiency.
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Particle Size: Smaller particle sizes increase the surface area for extraction. For UAE, ultrasonic power and frequency are also important, while for SFE, pressure is a key parameter.
Q4: My crude extract is very complex. What is the best way to purify cassane diterpenes?
A4: The purification of cassane diterpenes from a complex crude extract typically involves a multi-step chromatographic process. A common and effective strategy is to first subject the crude extract to silica gel column chromatography. Fractions containing the compounds of interest are then further purified using techniques like Sephadex LH-20 column chromatography and, finally, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
Q5: Can I use Ultrasound-Assisted Extraction (UAE) for cassane diterpenes? What are the advantages?
A5: Yes, UAE is a highly suitable method for extracting terpenes. The primary advantages of UAE include increased extraction efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods. The mechanical effects of ultrasonic cavitation disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent.
Comparative Data on Extraction Methods
While specific comparative data for cassane diterpenes is limited, the following table provides a general comparison of different extraction methods based on studies of other terpenes. This information can guide the selection of an appropriate extraction strategy.
| Extraction Method | Typical Parameters | Advantages | Disadvantages | Reported Terpene Yield Increase (vs. Conventional) |
| Maceration | Room temperature, 24-72 hours, various solvents | Simple, low cost | Time-consuming, lower efficiency | Baseline |
| Soxhlet Extraction | Boiling point of solvent, 4-24 hours | More efficient than maceration | Can degrade thermolabile compounds, high solvent consumption | - |
| Ultrasound-Assisted Extraction (UAE) | 30-60 min, 40-80°C, various solvents | Fast, efficient, reduced solvent and energy consumption | Potential for localized heating | Can be significantly higher |
| Microwave-Assisted Extraction (MAE) | 10-30 min, 45-100°C, various solvents | Very fast, efficient, reduced solvent consumption | Requires microwave-transparent solvents, potential for hotspots | Up to 6 times higher space-time yield for diterpenes compared to Soxhlet |
| Supercritical Fluid Extraction (SFE) | 40-80°C, 100-300 bar, CO2 (often with co-solvent) | "Green" solvent, tunable selectivity, low temperature | High initial equipment cost | Up to 15-fold increase in total diterpene content compared to Soxhlet |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cassane Diterpenes
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Sample Preparation: Dry the plant material (e.g., seeds, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
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Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the extraction solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
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Sonication: Immerse the extraction vessel in an ultrasonic bath. Set the desired extraction temperature (e.g., 60°C), time (e.g., 45 minutes), and ultrasonic frequency (e.g., 40 kHz).
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Post-Extraction: After sonication, cool the mixture to room temperature. Separate the extract from the solid residue by filtration or centrifugation.
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Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
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Purification: Proceed with chromatographic purification as described in the FAQs.
Protocol 2: Supercritical Fluid Extraction (SFE) of Cassane Diterpenes
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Sample Preparation: Prepare the dried and powdered plant material as described for UAE.
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Extraction Setup: Load the powdered plant material into the extraction vessel of the SFE system.
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Parameter Setting: Set the extraction parameters. For example, for selective extraction of terpenes, initial conditions could be a lower pressure and temperature (e.g., 100 bar, 50°C) to extract more volatile compounds, followed by an increase in pressure (e.g., 300 bar) to extract less volatile diterpenes. A co-solvent such as ethanol (e.g., 5-10%) can be added to the supercritical CO2 to increase its polarity and enhance the extraction of more polar diterpenes.
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Extraction and Fractionation: Start the flow of supercritical CO2 through the extraction vessel. The extracted compounds are precipitated out of the supercritical fluid by reducing the pressure in a separator vessel. Different fractions can be collected by stepwise depressurization.
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Collection: Collect the extracted material from the separator.
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Analysis: Analyze the fractions for the presence and purity of cassane diterpenes using techniques like HPLC or GC-MS.
Visualizing Extraction Strategies
The following diagrams illustrate the workflow for optimizing cassane diterpene extraction and a troubleshooting decision tree.
Caption: Workflow for Cassane Diterpene Extraction and Isolation.
Caption: Troubleshooting Decision Tree for Low Extraction Yield.
References
- 1. [Cassane diterpenes from the seeds of Caesalpinia decapetala] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted extraction of green coffee oil and quantification of diterpenes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of 7-Acetoxybonducellpin C from natural sources
Welcome to the Technical Support Center for 7-Acetoxybonducellpin C. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the batch-to-batch variability of this compound isolated from natural sources. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cassane diterpenoid, a class of natural products isolated from plants of the Caesalpinia genus, such as Caesalpinia bonduc.[1][2][3][4][5] Cassane diterpenoids are known for a variety of pharmacological effects, including anti-inflammatory and anticancer activities.
Q2: What are the primary causes of batch-to-batch variability of this compound from natural sources?
Batch-to-batch variability of natural products like this compound is a significant issue that can arise from several factors:
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Genetic and Environmental Factors: The genetic makeup of the plant, geographical location, climate, soil composition, and time of harvest can all significantly influence the concentration of secondary metabolites.
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Post-Harvest Processing: The methods used for drying, storage, and handling of the plant material can lead to degradation or alteration of the chemical constituents.
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Extraction and Purification Procedures: Variations in extraction solvents, temperature, pressure, and the parameters of chromatographic purification can result in different yields and purity levels of the final compound.
Q3: How can I assess the purity and consistency of my this compound batches?
A multi-step analytical approach is recommended to ensure the quality and consistency of each batch:
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Thin-Layer Chromatography (TLC): A preliminary and rapid method to visually check for the presence of the target compound and assess the complexity of the extract.
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High-Performance Liquid Chromatography (HPLC): An essential tool for quantifying the amount of this compound in each batch. Developing a validated HPLC method is crucial for quality control.
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Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and identify any potential impurities.
Q4: What are the potential signaling pathways affected by this compound, and how can I study them?
Based on the known activities of cassane diterpenoids, this compound is likely to modulate key signaling pathways involved in inflammation and cancer.
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Anti-inflammatory Effects: Cassane diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. This is often associated with the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
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Anticancer Effects: The anticancer activity of cassane diterpenoids is often linked to the induction of apoptosis (programmed cell death). This can involve the upregulation of pro-apoptotic proteins like Bax and the tumor suppressor p53, and the downregulation of anti-apoptotic proteins like Bcl-2.
To investigate these pathways, you can use techniques such as Western blotting to measure the protein levels of key signaling molecules, and cell-based assays to assess apoptosis (e.g., Annexin V staining) and inflammation (e.g., NO measurement).
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Optimize Solvent System: Diterpenoids are typically extracted with solvents of intermediate polarity. Try different solvent systems (e.g., hexane, ethyl acetate, methanol, and their mixtures) to find the optimal one for this compound. 2. Increase Extraction Time/Temperature: Prolonging the extraction time or slightly increasing the temperature can enhance yield, but be cautious of potential degradation of the compound. 3. Improve Grinding of Plant Material: Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
| Degradation of Compound | 1. Avoid High Temperatures: Use moderate temperatures during extraction and solvent evaporation. 2. Protect from Light: Store extracts and purified compounds in amber vials to prevent photodegradation. 3. Use Antioxidants: Consider adding a small amount of an antioxidant like BHT during extraction to prevent oxidative degradation. |
| Inefficient Purification | 1. Optimize Column Chromatography: Experiment with different stationary phases (e.g., silica gel, alumina) and mobile phase gradients to achieve better separation. 2. Monitor Fractions with TLC: Use TLC to carefully monitor the fractions from column chromatography to avoid losing the target compound. 3. Consider Preparative HPLC: For final purification, preparative HPLC can provide higher resolution and purity. |
Inconsistent Biological Activity Between Batches
| Potential Cause | Troubleshooting Steps |
| Variable Purity | 1. Standardize Purification Protocol: Strictly adhere to a validated purification protocol for all batches. 2. Quantify Purity: Use a validated HPLC method to determine the exact purity of each batch. Normalize the concentration of the compound used in biological assays based on its purity. |
| Presence of Bioactive Impurities | 1. Improve Chromatographic Separation: Enhance the resolution of your purification method to remove closely eluting impurities. 2. Characterize Impurities: If possible, identify the major impurities by MS and NMR to understand their potential biological activities. |
| Degradation During Storage | 1. Optimize Storage Conditions: Store purified this compound at low temperatures (e.g., -20°C or -80°C), protected from light and moisture. 2. Check for Degradation: Periodically re-analyze stored batches by HPLC to check for degradation products. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
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Preparation of Plant Material: Air-dry the seeds of Caesalpinia bonduc and grind them into a coarse powder.
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Extraction:
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Macerate the powdered plant material with methanol at room temperature for 72 hours.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
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Solvent Partitioning:
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Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.
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Monitor the presence of diterpenoids in each fraction using TLC.
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Column Chromatography:
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Subject the diterpenoid-rich fraction (often the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
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Elute the column with a gradient of hexane and ethyl acetate.
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Collect fractions and monitor them by TLC. Fractions with similar TLC profiles can be combined.
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Final Purification: Purify the fractions containing this compound further using preparative HPLC to obtain the pure compound.
Protocol 2: HPLC Quantification of this compound
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of diterpenoids. The exact gradient should be optimized for this compound.
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Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm), which should be determined by acquiring the UV spectrum of the pure compound.
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Quantification:
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Prepare a calibration curve using a purified and well-characterized standard of this compound.
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Inject the samples (extracts or purified batches) and determine the concentration of this compound by comparing the peak area with the calibration curve.
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Visualizations
Signaling Pathways
References
Technical Support Center: Optimization of Crystallization Methods for 7-Acetoxybonducellpin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 7-Acetoxybonducellpin C.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for crystallizing this compound?
A1: The initial approach to crystallizing a new compound like this compound involves screening a variety of solvents and crystallization techniques. A general starting point is to dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool slowly. The choice of solvent is critical and should be determined by the solubility of the compound.
Q2: How do I select an appropriate solvent for crystallization?
A2: An ideal solvent for recrystallization is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[2] For this compound, a diterpenoid with several acetoxy groups, solvents of intermediate polarity such as acetone, ethyl acetate, or mixtures including hexane or toluene could be effective.[2] It is crucial to perform small-scale solubility tests with a range of solvents to identify the most suitable one.
Q3: What are the most common crystallization techniques to try?
A3: The most common and effective crystallization techniques for natural products include:
-
Slow Evaporation: The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Slow Cooling: A saturated solution of the compound is prepared at a high temperature and then cooled slowly to induce crystallization.[1]
-
Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container that contains a more volatile solvent in which the compound is insoluble.[1] The vapor of the volatile solvent diffuses into the compound's solution, reducing its solubility and promoting crystallization. This method is particularly useful when only small amounts of the compound are available.
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: No crystals are forming.
If your solution remains clear and no crystals appear, it could be due to several factors.
| Possible Cause | Troubleshooting Steps |
| Solution is too dilute (not supersaturated) | - Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly. |
| Supersaturation is not achieved | - Cool the solution to a lower temperature. |
| Nucleation is inhibited | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the compound if available. |
| Compound is too soluble in the chosen solvent | - Try a different solvent or a solvent mixture where the compound has lower solubility. |
| Impurities are present | - Further purify the compound using techniques like chromatography. Impurities can inhibit crystal formation or lead to oiling out. |
Problem 2: The compound "oils out" instead of crystallizing.
Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.
| Possible Cause | Troubleshooting Steps |
| High concentration of impurities | - Purify the sample further. Impurities can lower the melting point of the solid, leading to the formation of an oil. |
| Solution is too concentrated | - Add more solvent to dilute the solution, then attempt to crystallize again. |
| Cooling is too rapid | - Allow the solution to cool more slowly. Insulate the flask to reduce the rate of cooling. |
| Melting point of the compound is below the crystallization temperature | - Try using a solvent with a lower boiling point. |
Problem 3: The crystals are too small or form a powder.
The formation of very small crystals or a powder is often due to rapid nucleation and crystal growth.
| Possible Cause | Troubleshooting Steps |
| High degree of supersaturation | - Reduce the concentration of the solute. - Decrease the rate of cooling or evaporation. |
| Too many nucleation sites | - Filter the hot solution to remove any particulate matter that could act as nucleation sites. |
Experimental Protocols
Protocol 1: General Slow Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, add the purified this compound. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Continue adding small portions of the solvent until a clear, saturated solution is obtained at the boiling point of the solvent.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Formation: Once the flask has reached room temperature, if no crystals have formed, you can try placing it in a refrigerator or ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Vapor Diffusion Crystallization
-
Preparation: Dissolve the this compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial.
-
Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a crystallization plate). Add a larger volume of a "poor" or "anti-solvent" (a more volatile solvent in which the compound is insoluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution of the compound, causing it to become less soluble and crystallize over time.
Visualizations
Caption: A general workflow for the crystallization and optimization of this compound.
Caption: A troubleshooting decision tree for common crystallization problems.
References
Validation & Comparative
comparing cytotoxicity of 7-Acetoxybonducellpin C with other cassane diterpenes
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is a critical step in the discovery of new therapeutic agents. This guide provides a comparative overview of the cytotoxicity of various cassane diterpenes, with a focus on providing supporting experimental data and methodologies. While the primary compound of interest for this comparison was 7-Acetoxybonducellpin C, an extensive literature search did not yield specific cytotoxic data (IC50 values) for this particular compound. Therefore, this guide will focus on the cytotoxic profiles of other structurally related cassane diterpenes to provide a valuable comparative context within this important class of natural products.
Comparative Cytotoxicity of Cassane Diterpenes
The cytotoxic activity of several cassane diterpenes has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly among the different derivatives and target cell lines. The following table summarizes the reported IC50 values for a selection of cassane diterpenes from the seeds of Caesalpinia sappan and other sources.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phanginin A | A2780 (Ovarian) | 9.9 ± 1.6 | [1] |
| HEY (Ovarian) | 12.2 ± 6.5 | [1] | |
| AGS (Gastric) | 5.3 ± 1.9 | [1] | |
| A549 (Lung) | 12.3 ± 3.1 | [1] | |
| Phanginin I | KB (Oral Epidermoid Carcinoma) | 12.8 | [1] |
| HL-60 (Leukemia) | 16.4 ± 1.5 | ||
| Phanginin D | HL-60 (Leukemia) | 11.7 ± 1.6 | |
| Phanginin H | HL-60 (Leukemia) | 22.5 ± 5.1 | |
| Caesalsappanin J | KB (Oral Epidermoid Carcinoma) | 7.4 | |
| Phanginin JA | A549 (Lung) | 16.79 ± 0.83 | |
| Pterolobirin G | HT29 (Colon) | ~3 µg/mL | |
| Salicylaldehyde derivative 20 | B16-F10 (Melanoma) | 2.38 ± 0.39 µg/mL | |
| HT29 (Colon) | 3.54 ± 0.19 µg/mL |
Experimental Protocols
The evaluation of cytotoxicity for the listed cassane diterpenes was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (cassane diterpenes) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Cellular Pathways
To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action of cassane diterpenes, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of cassane diterpenes using the MTT assay.
Several studies suggest that cassane diterpenes exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a common mechanism initiated by cellular stress.
Caption: Simplified intrinsic apoptosis pathway potentially induced by cassane diterpenes.
Conclusion
The available data indicates that several cassane diterpenes exhibit significant cytotoxic activity against a range of cancer cell lines, with some compounds showing potency in the low micromolar range. This suggests that the cassane diterpene scaffold is a promising starting point for the development of novel anticancer agents. Further investigation into the structure-activity relationships within this class is warranted to identify more potent and selective compounds. While direct cytotoxic data for this compound remains elusive, the comparative data presented here provides a valuable framework for understanding the potential of this and other related cassane diterpenes in oncology research. Future studies are encouraged to evaluate the cytotoxicity of this compound to complete the comparative landscape of this important natural product class.
References
A Comparative Guide to the In Vitro Anti-inflammatory Activity of Caesalpinia bonduc Extracts
For Researchers, Scientists, and Drug Development Professionals
While specific in vitro anti-inflammatory data for 7-Acetoxybonducellpin C remains limited in publicly accessible literature, this guide provides a comparative analysis of the anti-inflammatory activity of extracts from its source, Caesalpinia bonduc. This plant has been traditionally used for its medicinal properties, including the treatment of inflammation.[1] This guide compares the in vitro performance of Caesalpinia bonduc extracts against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and details the experimental protocols for key assays.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Caesalpinia bonduc extracts and standard anti-inflammatory drugs in various in vitro assays. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Protein Denaturation
| Test Substance | Assay Principle | IC50 (µg/mL) | Reference(s) |
| Caesalpinia bonduc Ethanolic Seed Coat Extract | Inhibition of heat-induced albumin denaturation | 9.9 | [2] |
| Caesalpinia bonduc Ethyl Acetate Seed Coat Fraction | Inhibition of heat-induced albumin denaturation | 13.3 | [2] |
| Diclofenac Sodium | Standard NSAID | 5.4 - 64.30 | [2][3] |
| Aspirin | Standard NSAID | >1000 | Data unavailable in provided search results |
| Indomethacin | Standard NSAID | Data unavailable in provided search results |
Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a substance to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.
Table 2: Cyclooxygenase (COX) Enzyme Inhibition
| Test Substance | Target | IC50 | Reference(s) |
| Diclofenac Sodium | COX-1 | 0.611 µM | |
| COX-2 | 0.53 - 0.63 µM | ||
| Aspirin | COX-1 | 3.57 µM | |
| COX-2 | 29.3 - 50 µM | ||
| Indomethacin | COX-1 | 18 nM (0.018 µM) | |
| COX-2 | 26 nM (0.026 µM) |
COX enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.
Table 3: Lipoxygenase (LOX) Enzyme Inhibition
| Test Substance | Target | IC50 | Reference(s) |
| Diclofenac Sodium | 15-LOX | 24.8 - 39.62 µM | |
| Aspirin | 15-LOX | 4.62 µM | |
| Indomethacin | 15-LOX | Data unavailable in provided search results |
Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory leukotrienes.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.
Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a key process in inflammation.
Principle: When proteins are denatured by heat, they express antigens that can trigger an inflammatory response. Anti-inflammatory drugs can inhibit this denaturation.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a protein solution (e.g., 0.5% w/v Bovine Serum Albumin or egg albumin) and the test substance at various concentrations.
-
Control Preparation: A control solution is prepared with the protein solution and the vehicle (e.g., distilled water) used to dissolve the test substance.
-
Incubation: The mixtures are incubated at a physiological temperature (e.g., 37°C) for a short period (e.g., 20 minutes).
-
Heat Denaturation: The temperature is then raised to induce denaturation (e.g., 57°C for 3 minutes).
-
Spectrophotometric Measurement: After cooling, the turbidity of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., 416 nm or 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (1 - (Abs_sample / Abs_control)) The IC50 value is then determined by plotting the percentage inhibition against the concentration of the test substance.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay quantifies the production of prostaglandins (e.g., Prostaglandin E2 - PGE2) from arachidonic acid by COX enzymes. A reduction in PGE2 levels in the presence of the test substance indicates COX inhibition.
General Procedure:
-
Enzyme and Substrate Preparation: A source of COX enzyme (e.g., human recombinant COX-1 or COX-2, or cell lysates) is prepared. Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with the test substance at various concentrations or a vehicle control.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is stopped (e.g., by adding a stopping reagent).
-
Quantification of Prostaglandins: The amount of PGE2 produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
Calculation: The percentage inhibition of COX activity is calculated by comparing the PGE2 levels in the presence and absence of the test substance. The IC50 value is then determined.
Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the activity of lipoxygenase enzymes.
Principle: The assay measures the formation of hydroperoxides from the oxidation of a substrate (e.g., linoleic acid or arachidonic acid) by the LOX enzyme.
General Procedure:
-
Enzyme and Substrate Preparation: A purified LOX enzyme (e.g., soybean lipoxygenase or human recombinant 5-LOX or 15-LOX) and a suitable substrate are prepared.
-
Incubation: The enzyme is pre-incubated with the test substance at various concentrations or a vehicle control.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Spectrophotometric Measurement: The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene formed from linoleic acid).
-
Calculation: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percentage inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for in vitro anti-inflammatory screening.
Caption: General workflow for in vitro screening of anti-inflammatory agents.
Caption: The NF-κB signaling pathway in inflammation.
Caption: The Arachidonic Acid metabolism pathway.
References
A Comparative Analysis of Paclitaxel and Caesalpinia Bonduc Derivatives in Breast Cancer Cell Lines
A head-to-head comparison between 7-Acetoxybonducellpin C and the widely-used chemotherapy agent paclitaxel in the context of breast cancer is not feasible at this time due to a lack of specific published data on the efficacy of this compound against breast cancer cell lines.
Scientific literature to date does not provide specific details regarding the cytotoxic, apoptotic, or cell cycle inhibitory effects of this compound on these particular cancer cells. However, research on extracts from Caesalpinia bonduc, the plant from which this compound is derived, and other related cassane diterpenes, has demonstrated anti-cancer properties, including activity against the MCF-7 breast cancer cell line.
This guide, therefore, provides a comparative overview of paclitaxel against the available data for extracts and related compounds from Caesalpinia bonduc, offering a broader context for the potential anti-cancer activity of this class of natural products.
Comparative Efficacy and Cytotoxicity
The following table summarizes the available cytotoxic data for paclitaxel and constituents of Caesalpinia bonduc against various breast cancer cell lines. It is important to note the variability in experimental conditions and the nature of the tested substances (pure compound vs. extract).
| Compound/Extract | Cell Line | IC50 Value | Citation |
| Paclitaxel | MCF-7 | Varies (e.g., ~5-50 nM) | [1] |
| MDA-MB-231 | Varies (e.g., ~2-15 nM) | [2] | |
| Cal51 | Varies (low nM range) | [2] | |
| Methanol Extract of Caesalpinia bonduc Seeds | MCF-7 | 19 ± 1.4 µg/ml |
Mechanism of Action and Cellular Effects
Paclitaxel
Paclitaxel is a well-established anti-cancer drug with a primary mechanism of action involving the disruption of microtubule dynamics.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[3][4] This stabilization of microtubules disrupts the normal dynamic instability required for essential cellular processes, particularly mitosis.
-
Cell Cycle Arrest: The interference with microtubule function during cell division leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis. Paclitaxel-induced apoptosis can be mediated through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. It can also induce apoptosis through mechanisms independent of mitotic arrest at clinically relevant concentrations by causing chromosome missegregation on multipolar spindles.
Caesalpinia bonduc Derivatives
While the precise mechanism of this compound is unknown in breast cancer cells, studies on extracts and other cassane diterpenes from Caesalpinia bonduc suggest a potential for inducing apoptosis.
-
Induction of Apoptosis: The methanol extract of Caesalpinia bonduc seeds has been shown to induce apoptosis in MCF-7 cells. This was evidenced by morphological changes and chromatin condensation in the treated cells.
-
Signaling Pathways: The specific signaling pathways targeted by compounds from Caesalpinia bonduc in breast cancer cells have not been fully elucidated.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of compounds like paclitaxel and those derived from Caesalpinia bonduc.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.
Visualizing the Mechanisms
The following diagrams illustrate the known signaling pathway of paclitaxel and a general experimental workflow for evaluating anti-cancer compounds.
Caption: Mechanism of action of Paclitaxel in breast cancer cells.
Caption: General experimental workflow for in vitro anti-cancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 7-Acetoxybonducellpin C: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel therapeutic agents is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of analytical methods for the quantification of 7-Acetoxybonducellpin C, a promising diterpenoid with potential pharmacological activities.[1][2][3] The cross-validation of these methods is crucial to ensure data integrity and consistency across different laboratories and platforms.[4][5]
Understanding Analytical Method Cross-Validation
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, or using different equipment. This is a critical step in method transfer and in multi-site clinical trials to ensure that data is comparable regardless of its origin.
The following diagram illustrates a general workflow for the cross-validation of analytical methods:
References
- 1. In silico evaluation of the compounds of the ayurvedic drug, AYUSH-64, for the action against the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Cassane Diterpenoids: A Comparative Guide for Researchers
For researchers in drug discovery and development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) within the cassane diterpenoid family, with a hypothetical exploration of 7-Acetoxybonducellpin C derivatives. Due to a lack of specific published data on this compound, this guide leverages findings from structurally related cassane diterpenoids to infer potential SAR principles and guide future research.
Cassane diterpenoids, primarily isolated from the Caesalpinia genus, are a class of natural products renowned for their diverse and potent pharmacological activities.[1][2][3] These activities include anti-inflammatory, antimalarial, antiviral, antimicrobial, and antitumor effects.[1][2] The core structure of cassane diterpenoids is a tricyclic system, often featuring a furan or butanolide lactone ring, which serves as a scaffold for various functional group modifications that dictate their biological profiles.
Comparative Biological Activities of Cassane Diterpenoids
To provide a clear overview of the therapeutic potential within this class of compounds, the following table summarizes the reported biological activities of several cassane diterpenoids from Caesalpinia species.
| Compound Name | Source Species | Biological Activity | IC50 Value (µM) |
| Caesalsappanin R | Caesalpinia sappan | Antiplasmodial | 3.60 |
| Caesalsappanin G | Caesalpinia sappan | Antiplasmodial | 0.78 |
| Caesalsappanin H | Caesalpinia sappan | Antiplasmodial | 0.52 |
| Caesalsappanin I | Caesalpinia sappan | Antiplasmodial | 2.5 |
| Norcaesalpinin E | Caesalpinia crista | Antimalarial | 0.090 |
| Caesalpulcherrin K-M (1-3) & known ones (4-6) | Caesalpinia pulcherrima | Anti-inflammatory | 6.04 ± 0.34 to 8.92 ± 0.65 |
| Pterolobirin G | Not Specified | Anticancer (HT29 cells) | ~3 µg/mL |
| Salicylaldehyde derivative 20 | Not Specified | Anticancer (HT29 cells) | ~3 µg/mL |
| Not Specified | Caesalpinia pulcherrima | α-glucosidase inhibitory | Significant at 10 µM |
Hypothetical Structure-Activity Relationship of this compound Derivatives
Based on the established SAR of other cassane diterpenoids, we can propose a hypothetical SAR for this compound. The core cassane skeleton and its substituents are key determinants of activity.
Caption: Hypothetical SAR of this compound derivatives.
Key structural features that likely influence the biological activity of cassane diterpenoids include:
-
The nature of the substituent at C-7: The acetoxy group in this compound is a potential site for modification. Deacetylation to a hydroxyl group could alter polarity and hydrogen bonding capacity, potentially impacting activity.
-
The furan or butanolide ring: This moiety is common in bioactive cassane diterpenoids and is likely crucial for interaction with biological targets. Modifications to this ring system could significantly alter the pharmacological profile.
-
Substitution pattern on the tricyclic core: The presence and nature of other functional groups, such as methyl groups, hydroxyl groups, and double bonds, on the cassane skeleton influence the overall shape, lipophilicity, and electronic properties of the molecule, thereby affecting its biological activity. For instance, the methyl group at C-14 has been suggested to be important for the anti-inflammatory and cytotoxic activities of some cassane diterpenoids.
Proposed Alternatives and Comparative Analysis
For researchers seeking alternatives to this compound, other cassane diterpenoids from the Caesalpinia genus present a rich source of bioactive molecules. Based on the available data, compounds like Norcaesalpinin E show exceptionally potent antimalarial activity, even surpassing the clinically used drug chloroquine. For anti-inflammatory applications, the caesalpulcherrins from C. pulcherrima offer promising leads. For anticancer research, pterolobirin G and its synthetic analogues have demonstrated significant cytotoxicity.
The choice of an alternative will depend on the desired therapeutic application and the specific biological targets of interest.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are generalized methodologies for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HT29, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (derivatives of this compound or other cassane diterpenoids) are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide (NO) production.
-
Nitrite Quantification: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening and evaluation of this compound derivatives.
Caption: General workflow for drug discovery with cassane diterpenoids.
References
Unveiling the Anticancer Potential of Cassane Diterpenoids from Caesalpinia Species: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a significant gap in our understanding of the specific compound 7-Acetoxybonducellpin C in the context of cancer research. To date, no publicly available studies have detailed its efficacy across various cancer models. However, extensive research into the broader family of cassane diterpenoids, isolated from the same plant genus, Caesalpinia, offers compelling insights into their potential as anticancer agents. This guide provides a comparative analysis of the efficacy of several notable cassane diterpenoids in different cancer models, based on available experimental data.
This analysis focuses on providing researchers, scientists, and drug development professionals with a structured overview of the cytotoxic and pro-apoptotic effects of these natural compounds. While direct data for this compound is absent, the information presented for its structural analogs serves as a valuable preliminary resource for future investigations into this class of molecules.
Comparative Efficacy of Cassane Diterpenoids in Various Cancer Cell Lines
The cytotoxic activity of several cassane diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data summarized below is collated from multiple independent studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cancer Model (Cell Line) | IC50 (µM) | Reference |
| Phanginin H | Pancreatic Ductal Adenocarcinoma (PANC-1) | 18.13 ± 0.63 | [1] |
| Phanginin S | Ovarian Cancer (A2780) | 9.9 ± 1.6 | [2] |
| Phanginin S | Ovarian Cancer (HEY) | 12.2 ± 6.5 | [2] |
| Phanginin S | Gastric Cancer (AGS) | 5.3 ± 1.9 | [2] |
| Phanginin S | Non-Small Cell Lung Cancer (A549) | 12.3 ± 3.1 | [2] |
| Pulcherrimin E | Squamous Carcinoma (CAL33, FaDu, Detroit 562) | Significant cytotoxicity (concentration-dependent) | |
| 6-cinnamoyl-7-hydroxyvouacapen-5-ol | Squamous Carcinoma (CAL33, FaDu, Detroit 562) | Significant cytotoxicity (concentration-dependent) | |
| Evofolin-B | Human Hepatocellular Carcinoma (HepG2) | 48.37 ± 3.18 |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data and for designing future experiments. Below are detailed protocols for key assays used to determine the anticancer efficacy of these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., cassane diterpenoids) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Mechanisms of Action
The anticancer activity of cassane diterpenoids is attributed to their ability to modulate key cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
Several studies have shown that cassane diterpenoids can induce apoptosis in cancer cells. For instance, one compound was found to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, a key determinant of apoptosis. This leads to the activation of caspases, the executioners of apoptosis. The activation of Caspase 3 has been observed in squamous carcinoma cells treated with specific cassane diterpenoids.
Caption: Proposed apoptotic pathway induced by cassane diterpenoids.
Cell Cycle Arrest
Certain cassane diterpenoids have been shown to arrest the cell cycle at specific phases. For example, phanginin H was found to arrest PANC-1 pancreatic cancer cells in the G2/M phase. This prevents the cancer cells from dividing and proliferating.
Caption: Cell cycle arrest at the G2/M phase induced by Phanginin H.
Autophagy Activation via ROS/AMPK/mTORC1 Pathway
A study on phanginin H in pancreatic cancer cells revealed a more complex mechanism involving the induction of autophagy. The compound was found to generate reactive oxygen species (ROS), which in turn activated AMP-activated protein kinase (AMPK). Activated AMPK then suppressed the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, leading to the induction of autophagy.
Caption: Autophagy induction by Phanginin H via the ROS/AMPK/mTORC1 pathway.
References
- 1. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 7-Acetoxybonducellpin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Acetoxybonducellpin C, a cassane diterpenoid with potential therapeutic applications. Due to the limited direct research on this specific compound, this guide draws upon data from closely related cassane diterpenoids isolated from the Caesalpinia genus to infer its likely mechanism of action and compare its potential efficacy against other compounds.
Mechanism of Action: Targeting Inflammatory and Cancer Pathways
The primary mechanism of action for cassane diterpenoids, the class of compounds to which this compound belongs, appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cancer.[4] By suppressing the NF-κB pathway, cassane diterpenoids can down-regulate the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).
In the context of cancer, the inhibition of NF-κB can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately leading to the activation of caspases that execute cell death.
Comparative Performance Data
The following tables summarize the available quantitative data for various cassane diterpenoids, providing a basis for comparing their potential anti-inflammatory and cytotoxic activities.
Table 1: Anti-Inflammatory Activity of Cassane Diterpenoids (Inhibition of Nitric Oxide Production)
| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |
| Cassabonducin A | Caesalpinia bonduc | RAW 264.7 | 6.12 | |
| Echinalide M | Caesalpinia echinata | Not Specified | 47% inhibition at 5µM | |
| Caeminaxin A | Caesalpinia minax | BV-2 | 10.86 ± 0.82 | |
| Compound 16 (synthetic) | Synthetic | RAW 264.7 | 2.98 ± 0.04 µg/mL | |
| Compound 20 (synthetic) | Synthetic | RAW 264.7 | 5.71 ± 0.14 µg/mL | |
| Dexamethasone (Control) | - | RAW 264.7 | - |
Table 2: Cytotoxic Activity of Cassane Diterpenoids against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Pterolobirin G (6) | HT29 | ~3 | |
| Salicylaldehyde 20 | HT29 | ~3 | |
| 7-deacetoxy-7-oxogedunin | RD | 5.28 | |
| 7-deacetoxy-7-oxogedunin | MCF-7 | 1.05 | |
| Doxorubicin (Control) | Various | Varies |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cassane diterpenoids.
Cell Culture
-
Cell Lines: RAW 264.7 (murine macrophages), BV-2 (murine microglia), and various human cancer cell lines (e.g., HT29, MCF-7, RD) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Anti-Inflammatory Activity Assay (Nitric Oxide Production)
-
Principle: This assay measures the inhibition of nitric oxide (NO) production in macrophage or microglial cells stimulated with lipopolysaccharide (LPS).
-
Procedure:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is read at approximately 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a wavelength of around 570 nm.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Treat cells with the test compound and/or LPS as described above.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, caspase-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. Cassane-type diterpenoids from Caesalpinia echinata (Leguminosae) and their NF-κB signaling inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of the Bioactivity of 7-Acetoxybonducellpin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of 7-Acetoxybonducellpin C, a cassane-type diterpene isolated from Caesalpinia bonduc. Due to the limited availability of specific quantitative data for the isolated compound, this guide leverages experimental data from crude extracts of Caesalpinia bonducella to infer its potential therapeutic activities. The performance is benchmarked against standard reference compounds in key therapeutic areas: anti-inflammatory, anticancer, and antioxidant activities.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of Caesalpinia bonducella extracts, which contain this compound, and compares them with standard reference compounds. It is important to note that the activity of the crude extract may be due to a synergistic effect of its various constituents, and the potency of purified this compound may differ.
Anti-Inflammatory Activity
The anti-inflammatory potential of Caesalpinia bonducella extracts has been evaluated using various in vivo and in vitro models. A common in vitro assay to assess anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound/Extract | Assay | Test System | IC50 / % Inhibition | Reference Compound | Reference IC50 |
| Caesalpinia bonducella Flower Extract | Carrageenan-induced paw edema | Wistar rats | 37.5% inhibition at 300 mg/kg | Ibuprofen | 50% inhibition at 30 mg/kg |
| Caesalpinia bonducella Seed Coat Extract | Carrageenan-induced paw edema | Wistar rats | Significant reduction at 400 mg/kg[1] | - | - |
| Flavonoids (general) | LPS-induced NO production | RAW 264.7 macrophages | Catechin, EGC, naringenin, and fisetin repressed NO production[2] | Dexamethasone | Dose-related inhibition of NF-κB/Rel and AP-1[3] |
Anticancer (Cytotoxic) Activity
The cytotoxic effects of plant extracts are often evaluated against various cancer cell lines. The A549 human lung carcinoma cell line is a frequently used model.
| Compound/Extract | Assay | Cell Line | IC50 Value | Reference Compound | Reference IC50 |
| Methanol extract of C. bonduc stem bark | Not specified | Not specified | Cytotoxic at 100 µg/mL[4] | Doxorubicin | ~1.50 µM (48h)[5] |
| Various Plant Extracts | MTT Assay | A549 | IC50 values vary widely | Doxorubicin | > 20 µM (24h) |
Antioxidant Activity
The antioxidant potential is commonly assessed by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound/Extract | Assay | IC50 Value | Reference Compound | Reference IC50 |
| Ethanolic extract of C. bonducella leaf and seed kernel | DPPH radical scavenging | Potent antioxidant activity observed | Quercetin | ~0.55 µg/mL |
| Ethanolic extract of C. bonducella leaf and seed kernel | DPPH radical scavenging | Potentially inhibited the formation of DPPH radicals | Ascorbic Acid | IC50 values vary, e.g., 9.53 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1x10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference compound (e.g., Dexamethasone).
-
Stimulation: After 1 hour of pre-treatment with the test compound, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.
Anticancer Assay: MTT Cytotoxicity Assay on A549 Cells
-
Cell Culture: A549 human lung carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., Doxorubicin) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Antioxidant Assay: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound (e.g., this compound) or a reference antioxidant (e.g., Quercetin or Ascorbic Acid) are added to the DPPH solution.
-
Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Visualized Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant signaling pathway.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
Independent Verification of 7-Acetoxybonducellpin C Structure: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals: a note on the availability of data.
Our comprehensive search for primary and independent verification data for the structure of 7-Acetoxybonducellpin C has indicated that this specific cassane diterpenoid, isolated from Caesalpinia bonduc, is not yet widely documented in publicly accessible scientific literature. While numerous diterpenoids have been successfully isolated and characterized from this plant, the specific data required for a full comparative analysis and independent verification of this compound's structure are not available at this time.
This guide will therefore focus on the established methodologies and a representative workflow for the structural elucidation of a closely related, hypothetical cassane diterpenoid, which we will refer to as Compound X , possessing a 7-acetoxy substituent. This will serve as a practical template for researchers engaged in the structural analysis of novel natural products.
I. The Challenge of Structural Elucidation
The definitive determination of a novel natural product's structure is a cornerstone of drug discovery and development. The process relies on a combination of spectroscopic techniques to piece together the molecular puzzle. An independent verification, often through total synthesis or re-isolation and characterization by a separate research group, provides the ultimate confirmation of the proposed structure.
II. Standard Experimental Workflow for Structure Elucidation
The process of isolating and identifying a novel compound like a hypothetical 7-acetoxy cassane diterpenoid involves a multi-step approach. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the isolation and structural verification of a novel natural product.
III. Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of scientific findings. Below are standard protocols for the key experiments involved in the structural elucidation of a novel compound.
A. High-Performance Liquid Chromatography (HPLC) for Purification
-
Objective: To obtain a highly pure sample of the target compound.
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for non-polar to moderately polar compounds like diterpenoids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient is optimized to achieve the best separation of the target compound from impurities.
-
Detection: The eluent is monitored at a wavelength where the compound of interest absorbs UV light, often determined by preliminary UV-Vis spectroscopy.
-
Fraction Collection: Fractions are collected based on the retention time of the peaks observed in the chromatogram. The purity of the collected fractions is then assessed by analytical HPLC.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry.
-
C. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental formula of the compound.
-
Technique: High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is preferred.
-
Procedure: A dilute solution of the sample is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy.
-
Data Analysis: The precise mass measurement allows for the determination of the elemental composition, which is a crucial first step in identifying a new compound.
IV. Comparative Data for a Hypothetical 7-Acetoxy Cassane Diterpenoid
In the absence of specific data for this compound, the following table presents expected ¹³C and ¹H NMR data for a hypothetical cassane diterpenoid with an acetoxy group at the C-7 position, based on known data for similar compounds isolated from Caesalpinia bonduc. This serves as a template for what researchers would expect to find and compare against.
| Position | Expected ¹³C Chemical Shift (δc, ppm) | Expected ¹H Chemical Shift (δн, ppm, multiplicity, J in Hz) | Key HMBC Correlations |
| 1 | ~35-40 | ~1.5-2.0 (m) | H-1 to C-2, C-10 |
| 2 | ~20-25 | ~1.6-1.8 (m) | |
| 3 | ~40-45 | ~1.4-1.6 (m) | |
| 4 | ~33-38 | - | H₃-18 to C-3, C-4, C-5, C-19; H₃-19 to C-3, C-4, C-5, C-18 |
| 5 | ~50-55 | ~1.2-1.4 (m) | |
| 6 | ~25-30 | ~1.8-2.2 (m) | |
| 7 | ~70-75 | ~5.0-5.5 (dd, J ≈ 4, 11) | H-7 to C-5, C-6, C-8, C-14, Acetyl C=O |
| 8 | ~40-45 | - | H-9 to C-7, C-10, C-14 |
| 9 | ~55-60 | ~1.7-1.9 (m) | |
| 10 | ~35-40 | - | |
| 11 | ~20-25 | ~1.5-1.7 (m) | |
| 12 | ~30-35 | ~1.6-1.8 (m) | |
| 13 | ~45-50 | - | H₃-20 to C-12, C-13, C-14, C-17 |
| 14 | ~80-85 | - | H-7 to C-14 |
| 15 | ~140-145 | ~7.3-7.5 (s) | H-15 to C-13, C-16 |
| 16 | ~110-115 | ~6.3-6.5 (s) | H-16 to C-8, C-13, C-15 |
| 17 | ~15-20 | ~1.2-1.4 (s) | H₃-17 to C-12, C-13, C-14, C-20 |
| 18 | ~25-30 | ~0.8-1.0 (s) | |
| 19 | ~15-20 | ~0.9-1.1 (s) | |
| 20 | ~10-15 | ~1.0-1.2 (s) | |
| 7-OAc | |||
| C=O | ~170 | - | H-7 to Acetyl C=O |
| CH₃ | ~21 | ~2.0-2.2 (s) | H₃ of Acetyl to Acetyl C=O |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific stereochemistry of the molecule.
V. Conclusion and Future Directions
The independent verification of a natural product's structure is paramount for its consideration in drug development pipelines. While the specific data for this compound remains elusive in the current body of literature, the established analytical workflows and spectroscopic techniques provide a robust framework for its eventual confirmation.
Researchers are encouraged to publish their findings, including detailed experimental data, to contribute to the collective scientific knowledge and facilitate the independent verification of novel compounds. As more research on the rich chemical diversity of Caesalpinia bonduc is conducted and published, it is anticipated that the full structural details and verification of this compound will become available to the scientific community.
A Comparative Guide to the Extraction of 7-Acetoxybonducellpin C and Related Cassane Diterpenes from Caesalpinia bonducella
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies for extracting 7-Acetoxybonducellpin C and other cassane-type diterpenes from the plant Caesalpinia bonducella. Due to a lack of direct comparative studies on extraction methods for this compound, this document synthesizes findings from various studies on the isolation of related compounds from the same species to present a comprehensive look at the current state of research.
Introduction to this compound and Cassane Diterpenes
This compound is a member of the cassane-type diterpenoid family, a class of natural products isolated from the genus Caesalpinia. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, antimalarial, and antiviral properties.[1][2] The complex structure of these molecules presents unique challenges and opportunities in their extraction, isolation, and characterization. This guide aims to provide researchers with a foundational understanding of the common approaches to extracting these valuable compounds.
Comparison of Extraction and Isolation Strategies
Commonly used solvents for the initial extraction of cassane diterpenes from C. bonducella seeds or kernels include ethanol, methanol, and ethyl acetate.[3][4][5] The selection of the solvent is critical as it determines the polarity range of the extracted compounds.
Table 1: Summary of Isolated Cassane Diterpenes from Caesalpinia bonducella and Extraction Solvents
| Compound(s) Isolated | Plant Part | Initial Extraction Solvent | Yield Data | Reference |
| Bonducellpins H, I, and 7-acetoxycaesalpinin P | Seed kernels | Methanol | Not specified | |
| Caesalpinolide-C, -D, -E, and a cassane furanoditerpene | Not specified | Not specified | Not specified | |
| Ten new cassane-type diterpenoids | Seeds | Not specified | Not specified | |
| Seven new cassane diterpenoids | Seed kernels | Not specified | Not specified | |
| Cassabonducins A-J and eleven known compounds | Seeds | Not specified | Not specified |
Note: The available literature primarily focuses on the structural elucidation of novel compounds, and as such, detailed quantitative yield data for comparing extraction efficiency is often not provided.
Experimental Protocols: A Generalized Approach
The following protocol represents a generalized workflow for the extraction and isolation of cassane diterpenes from Caesalpinia bonducella, based on methodologies reported in the literature.
Plant Material Preparation
-
Air-dry the seed kernels of Caesalpinia bonducella.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.
Initial Solvent Extraction
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 75% ethanol) at room temperature for an extended period (e.g., 3 x 24 hours), with occasional agitation.
-
Soxhlet Extraction: Continuously extract the powdered material with a solvent (e.g., methanol/water mixture) in a Soxhlet apparatus for a defined period (e.g., 16 hours).
-
Filter the resulting extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation of the Crude Extract
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Cassane diterpenes are typically found in the less polar fractions, such as the chloroform and ethyl acetate fractions.
Chromatographic Purification
-
Subject the desired fraction (e.g., the chloroform-soluble portion) to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with ethyl acetate or methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
Combine similar fractions and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to isolate the pure compounds.
The following diagram illustrates a typical experimental workflow for the isolation of cassane diterpenes.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been fully elucidated, the known cytotoxic activities of related cassane diterpenes against various cancer cell lines suggest a potential interaction with apoptosis-regulating pathways. A plausible hypothesis is that these compounds could induce apoptosis through the intrinsic (mitochondrial) pathway.
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a cassane diterpene.
Conclusion
The extraction and isolation of this compound and its congeners from Caesalpinia bonducella rely on a well-established but intricate process of solvent extraction followed by meticulous chromatographic separation. While there is a need for studies that systematically compare different extraction methodologies to optimize yield and purity, the existing literature provides a solid foundation for researchers in this field. The diverse biological activities of these compounds underscore the importance of continued research into their extraction, characterization, and mechanisms of action. Future work should focus on developing more efficient and scalable extraction and purification protocols to facilitate further pharmacological investigation and potential drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cassane diterpenes from Caesalpinia bonducella (1998) | Sonia R. Peter | 35 Citations [scispace.com]
- 4. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Novel Anticancer Compounds: A Comparative Guide for 7-Acetoxybonducellpin C
For Immediate Release
In the quest for more effective and less toxic cancer therapies, the principle of selective cytotoxicity is paramount. An ideal anticancer agent should exhibit potent activity against malignant cells while sparing healthy, non-cancerous cells. The selectivity index (SI) is a critical metric in preclinical drug development that quantifies this differential activity. This guide provides a comprehensive framework for assessing the selectivity index of a novel natural product, 7-Acetoxybonducellpin C, for cancer cells, using the well-established chemotherapeutic drug Doxorubicin as a benchmark. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Selectivity Index
The selectivity index is a ratio that compares the cytotoxicity of a compound against normal cells to its cytotoxicity against cancer cells. It is calculated using the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell growth or viability.
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates a greater selectivity of the compound for cancer cells, suggesting a potentially wider therapeutic window and fewer side effects in a clinical setting. Compounds with an SI value greater than 2 are generally considered to have promising selectivity.
Comparative Cytotoxicity Analysis
To illustrate the assessment of selectivity, we present a hypothetical analysis of this compound against the human breast adenocarcinoma cell line (MCF-7) and a non-tumorigenic human breast epithelial cell line (MCF-10A). Doxorubicin, a standard chemotherapy agent, is used as a comparator. The IC50 values presented for Doxorubicin are based on previously published experimental data.[1]
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| This compound | MCF-7 | Cancer | 5.0 (Hypothetical) | 5.0 |
| MCF-10A | Normal | 25.0 (Hypothetical) | ||
| Doxorubicin | MCF-7 | Cancer | 0.69[1] | 3.64 |
| MCF-10A | Normal | 2.51[1] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, as no published data is currently available.
Experimental Protocols
The determination of IC50 values is a crucial step in calculating the selectivity index. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Culture MCF-7 and MCF-10A cells in their respective recommended media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound and Doxorubicin in the appropriate culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration at which there is 50% cell viability, using non-linear regression analysis.
Visualizing the Experimental Workflow and Potential Mechanisms
To further clarify the process and potential downstream investigations, the following diagrams illustrate the experimental workflow for determining the selectivity index and a hypothetical signaling pathway that could be affected by a natural anticancer compound.
Figure 1. A flowchart outlining the key steps in determining the selectivity index of a test compound.
Many natural products exert their anticancer effects by modulating specific cellular signaling pathways. Investigating these pathways can provide insights into the compound's mechanism of action.
Figure 2. A diagram of a hypothetical PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound, leading to decreased cell proliferation and induced apoptosis.
Conclusion
The assessment of the selectivity index is a fundamental step in the early-stage evaluation of potential anticancer compounds. This guide provides a methodological framework for researchers to conduct these critical experiments. While this compound is used here as a hypothetical example due to the absence of published cytotoxicity data, the principles and protocols outlined are broadly applicable to the investigation of other novel natural products. A high selectivity index, as hypothetically demonstrated for this compound, would warrant further investigation into its mechanisms of action and its potential as a novel cancer therapeutic.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 7-Acetoxybonducellpin C
For Immediate Implementation by Laboratory Personnel
The proper disposal of 7-Acetoxybonducellpin C, a cassane diterpenoid under investigation for its potential therapeutic properties, is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk and ensuring regulatory compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering that related cassane diterpenoids have exhibited cytotoxic effects, this compound must be handled as a hazardous chemical waste.[1][2] The following procedures are based on established best practices for the disposal of laboratory chemical waste and are designed to provide clear, actionable guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a fully buttoned lab coat.
-
Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for hazardous solids. Do not attempt to clean a large spill without proper training and equipment.
Quantitative Data Summary
For risk assessment and proper handling, key quantitative data for similar laboratory chemicals are summarized below. Note that specific data for this compound is not currently available; these values should be used as a conservative reference.
| Property | General Value Range for Similar Compounds | Significance for Disposal |
| LD50 (Oral, Rat) | Potentially < 50 mg/kg (Assumed Toxic) | A low LD50 indicates high toxicity, necessitating careful handling and disposal as acute hazardous waste. |
| Solubility | Likely soluble in organic solvents | Dictates the type of waste container and segregation from aqueous waste streams. |
| Reactivity | Generally stable | While stable, it should be kept away from strong oxidizing agents and extreme temperatures. Incompatible materials should not be mixed in waste containers. |
| Environmental Hazard | Potential for ecotoxicity | Must not be disposed of down the drain or in regular trash to prevent environmental contamination. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps from waste generation to final pickup.
Detailed Methodologies for Key Disposal Steps:
1. Waste Identification and Segregation:
-
Solid Waste: Any pure this compound, reaction byproducts, or mixtures containing the compound should be considered solid hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated bench paper, must be disposed of as hazardous waste.
-
Segregation: This waste stream must be kept separate from other chemical waste streams, especially liquids, sharps, and incompatible chemicals.
2. Waste Container Selection and Labeling:
-
Container Type: Use a designated, leak-proof, and robust solid chemical waste container provided by your institution's Environmental Health and Safety (EHS) department. The container must have a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The Principal Investigator's (PI) name and laboratory contact information.
-
The accumulation start date (the date the first item of waste is placed in the container).
-
The primary hazard(s) (e.g., "Toxic," "Handle with Care").
-
3. Waste Accumulation and Storage:
-
Transfer: Carefully transfer the solid waste and contaminated materials into the designated hazardous waste container. This should be done inside a chemical fume hood to minimize exposure. Avoid creating dust.
-
Closure: The waste container must be kept closed at all times except when adding waste.
-
Storage Location: Store the waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to control any potential spills.
4. Final Disposal:
-
Waste Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for a pickup by your EHS department. Follow your institution's specific procedures for requesting a waste pickup.
-
Professional Disposal: Do not attempt to treat or dispose of this compound waste through conventional means (e.g., trash, sewer). The EHS department will ensure the waste is transported to a licensed hazardous waste facility for proper disposal, which is typically high-temperature incineration for compounds of this nature.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Handling Protocols for 7-Acetoxybonducellpin C
Disclaimer: A specific Safety Data Sheet (SDS) for 7-Acetoxybonducellpin C could not be located. The following guidance is based on general best practices for handling powdered chemical compounds of unknown toxicity in a research and development setting. It is imperative to treat this substance as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, focusing on operational procedures and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Protects against skin contact. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[1] |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn over safety glasses or goggles if there is a risk of splashes or powder dispersal.[1] | Prevents eye irritation from contact with the powder or potential solutions.[1] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a P100 particulate filter for handling the powder. | Protects the respiratory system from the inhalation of fine dust particles.[1][2] |
| Body Protection | A lab coat and closed-toe shoes are mandatory. For larger quantities or when there is a higher risk of contamination, chemically resistant coveralls are recommended. | Protects skin and personal clothing from contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure safety and procedural consistency.
1. Preparation:
-
Designate a specific, well-ventilated work area, preferably within a certified chemical fume hood.
-
Ensure the work area is clean and free of clutter.
-
Verify that emergency equipment, including a safety shower, eyewash station, and a spill kit, is readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
2. Donning PPE:
-
Put on all required PPE in the correct sequence: lab coat, respirator, safety goggles, and then gloves. Ensure the cuffs of the lab coat are tucked into the outer gloves.
3. Handling the Compound:
-
Perform all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools, such as spatulas or micro-scoops, for transferring the powder to avoid direct contact.
-
Keep containers of the compound sealed when not in use.
4. Decontamination and Doffing PPE:
-
After handling is complete, decontaminate the work surface and any equipment used.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Dispose of contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.
2. Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards. If the hazards are unknown, this should be indicated.
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility that is well-ventilated and away from incompatible materials.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
-
For containers that held the chemical, they should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
